molecular formula C56H95N25O14S B15558526 HLF1-11

HLF1-11

カタログ番号: B15558526
分子量: 1374.6 g/mol
InChIキー: QFKUCTWLKINAOY-SNOMRCCPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

HLF1-11 is a useful research compound. Its molecular formula is C56H95N25O14S and its molecular weight is 1374.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C56H95N25O14S

分子量

1374.6 g/mol

IUPAC名

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C56H95N25O14S/c1-27(2)42(51(93)77-36(16-17-40(58)83)47(89)78-37(22-29-24-71-31-11-5-4-10-30(29)31)48(90)80-39(26-96)50(92)72-28(3)52(94)95)81-49(91)38(25-82)79-46(88)35(15-9-21-70-56(65)66)76-45(87)34(14-8-20-69-55(63)64)75-44(86)33(13-7-19-68-54(61)62)74-43(85)32(73-41(84)23-57)12-6-18-67-53(59)60/h4-5,10-11,24,27-28,32-39,42,71,82,96H,6-9,12-23,25-26,57H2,1-3H3,(H2,58,83)(H,72,92)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,93)(H,78,89)(H,79,88)(H,80,90)(H,81,91)(H,94,95)(H4,59,60,67)(H4,61,62,68)(H4,63,64,69)(H4,65,66,70)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,42-/m0/s1

InChIキー

QFKUCTWLKINAOY-SNOMRCCPSA-N

製品の起源

United States

Foundational & Exploratory

HLF1-11: A Technical Guide to Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLF1-11 is a synthetic, 11-amino-acid peptide (GRRRRSVQWCA) derived from the N-terminus of human lactoferrin. It has garnered significant scientific interest due to its broad-spectrum antimicrobial and immunomodulatory activities. This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of antimicrobial drug development, immunology, and peptide therapeutics.

Structure and Chemical Properties

This compound is a cationic peptide with a sequence of Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala. Its structure and chemical properties are fundamental to its biological functions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The peptide is a solid, white powder and is soluble in water. For long-term storage, it is recommended to be kept in a desiccated state at -20°C or -80°C.[1]

PropertyValueReference
Molecular Formula C₅₆H₉₅N₂₅O₁₄S
Molecular Weight 1374.58 g/mol
Amino Acid Sequence GRRRRSVQWCA[2]
Appearance Solid
Solubility Soluble in water
Storage Tightly sealed and desiccated at -20°C
Purity (typical) >97% (as determined by HPLC)[3]
Structural Features

The primary structure of this compound, with its cluster of positively charged arginine residues, is crucial for its initial interaction with negatively charged microbial membranes. The presence of a tryptophan residue contributes to its membrane-perturbing activity, while the cysteine residue allows for the potential formation of disulfide bonds, which could influence its structure and activity.

Biological Activities

This compound exhibits a dual mechanism of action, combining direct antimicrobial effects with potent immunomodulatory activities.

Antimicrobial Activity

This compound has demonstrated broad-spectrum activity against a range of pathogens, including antibiotic-resistant bacteria and fungi. Its antimicrobial action is primarily attributed to its ability to disrupt microbial cell membranes. A summary of its minimum inhibitory concentrations (MICs) against various microorganisms is provided in Table 2.

MicroorganismStrainMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolate40 - 160[4]
Escherichia coli40 - 160[4]
Pseudomonas aeruginosa40 - 160[4]
Acinetobacter baumannii40 - 160[4]
Klebsiella pneumoniae (Carbapenem-resistant)40 - 160[4]
Candida albicans22 - 88[5]
Candida glabrata22 - 88[5]
Candida parapsilosis22[5]
Malassezia furfur12.5 - 100[6]
Immunomodulatory Activity

This compound significantly influences the innate immune system. It can prime monocytes for an enhanced inflammatory response to pathogen-associated molecular patterns (PAMPs) through Toll-like receptors (TLRs).[7] Furthermore, it directs the differentiation of monocytes into macrophages with enhanced antimicrobial functions.[3] A key mechanism underlying its immunomodulatory effects is the specific inhibition of myeloperoxidase (MPO), a pro-inflammatory enzyme.[1]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, purification, and functional characterization of this compound.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is typically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.[8]

Principle: The peptide is assembled step-wise on a solid resin support. The N-terminus of the growing peptide chain is protected by the Fmoc group, which is removed by a mild base (piperidine) before the coupling of the next Fmoc-protected amino acid.

General Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like dimethylformamide (DMF).[9]

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with 20% piperidine (B6355638) in DMF.[9]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.[9]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.[9]

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[8]

  • Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.[8]

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is purified to a high degree of homogeneity using RP-HPLC.[10][11]

Principle: This technique separates molecules based on their hydrophobicity. The peptide is loaded onto a hydrophobic stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% TFA).[10]

General Protocol:

  • Column: A C18 reversed-phase column is commonly used.[10]

  • Mobile Phase A: 0.1% TFA in water.[10]

  • Mobile Phase B: 0.1% acetonitrile (B52724) containing 0.1% TFA.[10]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5% to 60% B over 30 minutes.

  • Detection: The peptide is detected by its absorbance at 214 or 280 nm.

  • Fraction Collection: Fractions containing the purified peptide are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide powder.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial potency of this compound is quantified by determining its MIC against various microorganisms using the broth microdilution method.[4]

General Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Peptide Dilution: Serial twofold dilutions of this compound are prepared in the broth in a 96-well microtiter plate.[4]

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.[4]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.[4]

Immunomodulatory Activity Assay: Monocyte Differentiation and Stimulation

The effect of this compound on monocyte differentiation and function can be assessed using primary human monocytes.[3]

General Protocol:

  • Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation, and monocytes are further purified.

  • Cell Culture: Monocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum and a differentiation factor, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to induce differentiation into macrophages.[3]

  • This compound Treatment: this compound is added to the cell culture at the desired concentration at the beginning of the differentiation process.[3]

  • Stimulation: After several days of differentiation, the resulting macrophages are stimulated with a TLR ligand, such as lipopolysaccharide (LPS), to induce an inflammatory response.[3]

  • Analysis: The supernatant is collected to measure the production of cytokines (e.g., TNF-α, IL-6, IL-10) by ELISA. The cells can be analyzed for the expression of surface markers by flow cytometry or used in functional assays like phagocytosis or reactive oxygen species (ROS) production.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways influenced by this compound and a typical experimental workflow for studying its immunomodulatory effects.

HLF11_TLR_Signaling cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 HLF11 This compound HLF11->TLR4 Primes LPS LPS LPS->TLR4 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 Activates Nucleus Nucleus NFkB_p65->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: this compound priming of the TLR4 signaling pathway in monocytes.

MPO_Inhibition HLF11 This compound MPO Myeloperoxidase (MPO) HLF11->MPO Inhibits Inflammation Reduced Inflammation HLF11->Inflammation Hypochlorite Hypochlorite (HOCl) (Pro-inflammatory) MPO->Hypochlorite Produces H2O2 H₂O₂ H2O2->MPO Chloride Cl⁻ Chloride->MPO Monocyte_Differentiation_Workflow start Isolate Human Monocytes culture Culture with GM-CSF start->culture treatment Treat with this compound (or control) culture->treatment differentiate Differentiate for 7 days treatment->differentiate stimulate Stimulate with LPS differentiate->stimulate analysis Analyze Supernatant (ELISA) and Cells (Flow Cytometry) stimulate->analysis end Data Interpretation analysis->end

References

An In-depth Technical Guide to HLF1-11 and its Homologous and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human lactoferrin-derived peptide HLF1-11, along with its key homologous and analogous compounds. It delves into their antimicrobial and immunomodulatory properties, mechanisms of action, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective and immunomodulatory agents.

Introduction to this compound and Lactoferrin-Derived Peptides

This compound is a synthetic, 11-amino-acid cationic peptide (sequence: GRRRRSVQWCA) derived from the N-terminus of human lactoferrin.[1] Lactoferrin is an iron-binding glycoprotein (B1211001) found in various bodily secretions, such as milk and tears, and plays a crucial role in the innate immune system.[2] While lactoferrin itself exhibits antimicrobial properties, primarily through iron sequestration, its enzymatic cleavage can release smaller peptides with significantly more potent and direct antimicrobial and immunomodulatory activities.

Several other peptides derived from lactoferrin, which can be considered homologs and analogs of this compound, have been identified and studied. The most notable among these are:

  • Lactoferricin (B1576259) (Lfcin): A potent antimicrobial peptide generated by the pepsin-mediated cleavage of lactoferrin. Bovine lactoferricin (LfcinB) is one of the most extensively studied.

  • Lactoferrampin (LFampin): Another antimicrobial peptide derived from the N-terminal region of lactoferrin.

These peptides are characterized by their cationic nature and amphipathic structures, which are crucial for their interaction with microbial membranes and immune cells.

Antimicrobial Activity

This compound and its related peptides exhibit a broad spectrum of antimicrobial activity against a variety of pathogens, including antibiotic-resistant bacteria and fungi.

Antibacterial Activity

These peptides are effective against both Gram-positive and Gram-negative bacteria. Their primary mechanism of antibacterial action involves the disruption of the bacterial cell membrane. The cationic nature of the peptides facilitates their interaction with the negatively charged components of the bacterial cell wall, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and ultimately cell death.

Antifungal Activity

This compound has demonstrated significant activity against various fungal pathogens, including fluconazole-resistant strains of Candida albicans and the emerging multidrug-resistant yeast, Candida auris.[1] The antifungal mechanism also involves membrane disruption, leading to the release of cellular components. Additionally, this compound can trigger the production of reactive oxygen species (ROS) within the fungal cells, contributing to their demise.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its homologous/analogous peptides against a range of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various pathogens

MicroorganismMIC Range (µg/mL)Reference
Candida albicans8 - 34[3]
Candida species (various)16.66 ± 6.46 - 45.83 ± 10.21[1]
Malassezia furfur12.5 - 100
Acinetobacter baumannii40
Staphylococcus aureus21.30 (Geometric Mean)

Table 2: Minimum Inhibitory Concentrations (MICs) of Lactoferricin B (LfcinB) derivatives

PeptideMicroorganismMIC Range (µg/mL)Reference
LfcinB (15-residue)Various bacteria16 - 128
LfcinB (11-residue)Various bacteria64 - 256
LfcinB (9-residue)Various bacteria>256

Synergistic Activity with Conventional Antimicrobials

A significant feature of this compound is its ability to act synergistically with conventional antifungal and antibacterial agents. This synergy can lead to a reduction in the required dosage of the conventional drug, potentially minimizing side effects and overcoming drug resistance. The Fractional Inhibitory Concentration Index (FICI) is a measure of this synergy, with a value of ≤ 0.5 indicating a synergistic effect.

Table 3: Synergistic Activity of this compound with Antifungal Agents

Antifungal AgentMicroorganismFICI RangeReference
FluconazoleCandida species< 1.0 (Synergistic/Additive)[1]
AnidulafunginCandida species< 1.0 (Synergistic/Additive)[1]
CaspofunginCandida species0.28 - 0.37

Immunomodulatory Functions

Beyond their direct antimicrobial effects, this compound and its parent molecule, lactoferrin, exhibit significant immunomodulatory properties.

Modulation of Monocyte Differentiation

This compound can direct the differentiation of monocytes, driven by Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), towards a macrophage phenotype with enhanced antimicrobial capabilities.[4] These macrophages show an increased ability to recognize and clear pathogens.

Anti-inflammatory Effects

Lactoferrin and its derivatives can modulate inflammatory responses. They have been shown to interfere with key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[5][6] This can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6, and an increase in anti-inflammatory cytokines like IL-10.[5]

Inhibition of Myeloperoxidase (MPO)

This compound has been shown to inhibit the activity of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and inflammation. This inhibition is thought to be a key mechanism behind the immunomodulatory effects of this compound.

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The biological activities of this compound and its homologs are underpinned by a variety of molecular interactions and the modulation of key signaling pathways.

Antimicrobial Mechanism: Membrane Disruption

The primary antimicrobial mechanism of these peptides is the disruption of microbial cell membranes. This process can be visualized through several models:

Membrane_Disruption cluster_models Membrane Disruption Models Barrel-Stave Barrel-Stave Pore Formation Pore Formation Barrel-Stave->Pore Formation Toroidal Pore Toroidal Pore Toroidal Pore->Pore Formation Carpet Carpet Membrane Lysis Membrane Lysis Carpet->Membrane Lysis Cationic Peptide Cationic Peptide Microbial Membrane Microbial Membrane Cationic Peptide->Microbial Membrane Electrostatic Interaction Microbial Membrane->Barrel-Stave Peptide Insertion & Aggregation Microbial Membrane->Toroidal Pore Lipid Bilayer Bending Microbial Membrane->Carpet Membrane Micellization Cell Death Cell Death Pore Formation->Cell Death Membrane Lysis->Cell Death

Caption: Models of antimicrobial peptide-induced membrane disruption.

Immunomodulatory Mechanism: Signaling Pathways

Lactoferrin and its peptides can influence intracellular signaling cascades to exert their immunomodulatory effects. The NF-κB and MAPK pathways are central to these processes.

Immunomodulation_Pathway cluster_stimulus External Stimuli cluster_peptide Peptide Intervention cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 LF_peptide Lactoferrin/HLF1-11 MAPK MAPK Pathway LF_peptide->MAPK inhibits IKK IKK LF_peptide->IKK inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) LF_peptide->Anti_inflammatory promotes TLR4->MAPK TLR4->IKK Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->Pro_inflammatory

Caption: Lactoferrin peptides modulate inflammatory signaling pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted for cationic antimicrobial peptides to determine the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.

  • Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 11 µL of each peptide dilution to the corresponding wells. Include a growth control well (bacteria only) and a sterility control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents.

Materials:

  • Two antimicrobial agents to be tested (e.g., this compound and an antifungal drug)

  • Test microorganism

  • Appropriate broth medium (e.g., RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

Protocol:

  • Preparation of Antimicrobial Solutions: a. Prepare stock solutions of each antimicrobial agent at a concentration that is a multiple (e.g., 4x or 10x) of the highest concentration to be tested.

  • Plate Setup: a. In a 96-well plate, perform serial two-fold dilutions of Agent A horizontally across the columns. b. Perform serial two-fold dilutions of Agent B vertically down the rows. c. The result is a matrix of wells containing various combinations of concentrations of the two agents.

  • Inoculation and Incubation: a. Prepare an inoculum of the test microorganism at the appropriate concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for fungi). b. Add the inoculum to each well of the checkerboard plate. c. Include control wells for each agent alone and a growth control (no agents). d. Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

  • Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone) c. Calculate the Fractional Inhibitory Concentration Index (FICI):
    • FICI = FIC of Agent A + FIC of Agent B d. Interpret the FICI value:
    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4: Additive/Indifference
    • FICI > 4: Antagonism

GM-CSF-Driven Monocyte to Macrophage Differentiation

This protocol describes the in vitro differentiation of human monocytes into macrophages using GM-CSF, with the inclusion of this compound to assess its immunomodulatory effects.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or purified monocytes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • This compound peptide

  • Cell culture plates

Protocol:

  • Monocyte Isolation: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Purify monocytes from PBMCs by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Cell Culture and Differentiation: a. Seed the purified monocytes in cell culture plates at a desired density (e.g., 1 x 10^6 cells/mL). b. Culture the cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL). c. For the experimental group, add this compound to the culture medium at the desired concentration (e.g., 10 µg/mL). Include a control group without this compound. d. Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days. e. Replace the culture medium with fresh medium containing GM-CSF and this compound every 2-3 days.

  • Macrophage Characterization: a. After the differentiation period, the resulting macrophages can be characterized based on their morphology (e.g., using light microscopy), expression of cell surface markers (e.g., CD14, CD68, HLA-DR, using flow cytometry), and functional properties (e.g., phagocytosis assays, cytokine production in response to stimuli like LPS).

Monocyte_Differentiation_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Differentiation cluster_analysis Macrophage Analysis Blood Whole Blood PBMC PBMC Isolation Blood->PBMC Monocytes Monocyte Purification PBMC->Monocytes Culture Culture with GM-CSF Monocytes->Culture HLF111 Add this compound Culture->HLF111 Experimental Group Incubation Incubate 6-7 days Culture->Incubation HLF111->Incubation Morphology Morphology Incubation->Morphology Surface_Markers Surface Markers (Flow Cytometry) Incubation->Surface_Markers Function Functional Assays Incubation->Function

Caption: Workflow for GM-CSF-driven monocyte to macrophage differentiation.

Conclusion

This compound and its related lactoferrin-derived peptides represent a promising class of multi-functional molecules with potent antimicrobial and immunomodulatory activities. Their broad spectrum of action, synergy with existing drugs, and ability to modulate the host immune response make them attractive candidates for the development of novel therapeutics to combat infectious diseases and inflammatory conditions. This technical guide provides a foundational understanding of these compounds, their biological activities, and the experimental methodologies used to characterize them, serving as a valuable resource for the scientific and drug development communities.

References

HLF1-11: A Comprehensive Technical Review of a Promising Antimicrobial and Immunomodulatory Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLF1-11 is a synthetic peptide composed of the first 11 N-terminal amino acids of human lactoferrin (sequence: GRRRRSVQWCA).[1] It has emerged as a promising therapeutic agent with a dual mechanism of action: direct broad-spectrum antimicrobial activity and potent immunomodulatory effects.[2][3] This technical guide provides a comprehensive review of the current research on this compound, focusing on its quantitative data, experimental protocols, and underlying signaling pathways to support further investigation and drug development.

Antimicrobial Activity

This compound exhibits potent activity against a wide range of pathogens, including antibiotic-resistant bacteria and fluconazole-resistant fungi.[3][4] Its primary antimicrobial mechanism involves the disruption of fungal cell membranes and targeting of mitochondrial function, ultimately leading to cell death.[1]

Quantitative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following tables summarize the reported MIC values for this compound against various Candida species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Candida and Candidozyma Species [1]

OrganismNumber of StrainsMean MIC (µg/mL)MIC Range (µg/mL)
Candida albicans1016.66 ± 6.466.25 - 50
Candida glabrata1025.00 ± 8.8212.5 - 50
Candida parapsilosis1020.83 ± 7.2212.5 - 50
Candida tropicalis531.25 ± 12.5012.5 - 50
Candida krusei545.83 ± 10.2125 - 50
Candidozyma auris20Not specified6.25 - 50

Table 2: MIC of a Negative Control Peptide (c-hLF1-11) against Selected Yeast Strains [1]

OrganismMIC (µg/mL)
Candida albicans>100
Candida glabrata>100
Candida parapsilosis>100
Candidozyma auris>100
Synergistic Effects with Antifungal Agents

This compound demonstrates synergistic or additive effects when used in combination with conventional antifungal drugs, potentially lowering the required therapeutic dose and combating resistance.

Table 3: Synergistic Activity of this compound with Fluconazole (FLU) and Anidulafungin (ANI) [1]

CombinationEffectFractional Inhibitory Concentration (FIC) Index
This compound + FLUSynergistic or Additive< 1.0
This compound + ANISynergistic or Additive< 1.0

Table 4: Synergistic Activity of this compound and Caspofungin against Planktonic Candida Cells [5]

StrainThis compound MIC (mg/mL)Caspofungin MIC (mg/mL)
C. albicans22 - 880.25 - 2
C. glabrata22 - 881 - 2
C. parapsilosis221 - 2

Table 5: Synergistic Activity of this compound and Caspofungin on Mature Candida Biofilm [5]

StrainCaspofungin BIC (mg/mL)This compound BIC (mg/mL)Caspofungin-hLF1-11 BIC (mg/mL)Mean Lowest FIC
CA-CR0.2564-1280.06/160.37
CP72-42562/160.28
SC53140.06128-256Not specifiedNot specified

Immunomodulatory Functions

This compound significantly influences the innate immune system, particularly by directing the differentiation of monocytes and enhancing the effector functions of macrophages.[3][6] This immunomodulatory capacity is a key aspect of its in vivo efficacy, especially at physiological salt concentrations where its direct antimicrobial activity is reduced.[3][6]

Key Immunomodulatory Effects:
  • Directs Monocyte Differentiation: this compound guides GM-CSF-driven monocyte differentiation towards a macrophage phenotype with enhanced antimicrobial properties.[2][3]

  • Inhibits Myeloperoxidase (MPO): It specifically inhibits the activity of human MPO, a key enzyme in the production of reactive oxygen species.[2]

  • Enhances Pathogen Recognition: Macrophages differentiated in the presence of this compound show increased expression of pathogen recognition receptors like Dectin-1 and CD11b.[3]

  • Boosts Cytokine Production: These specialized macrophages exhibit increased production of both pro- and anti-inflammatory cytokines in response to microbial stimuli.[3]

  • Improves Phagocytosis and Clearance: this compound-differentiated macrophages demonstrate enhanced phagocytosis and clearance of pathogens such as C. albicans and Staphylococcus aureus.[3][7]

Experimental Protocols

This section details the methodologies for key experiments cited in this compound research.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.

  • Inoculum Preparation: Yeast cultures are incubated overnight at 35°C in 25% RPMI 1640 medium. The yeast cells are then suspended to a concentration of 2 × 10^5 Colony Forming Units (CFUs)/mL.[1]

  • Peptide Preparation: A working stock solution of this compound (2 mg/mL) is prepared.[1]

  • Microtiter Plate Setup: this compound is serially diluted in a 96-well microtiter plate with concentrations ranging from 800 to 0 µg/mL.[1]

  • Inoculation and Incubation: The prepared yeast suspension is added to each well. The plates are incubated according to EUCAST standardized guidelines.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that inhibits visible growth of the yeast.[1]

Synergy Studies (Checkerboard Assay)

This method assesses the combined effect of this compound and other antifungal agents.

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and another antifungal agent (e.g., fluconazole) along the columns.[1]

  • Inoculation: Each well is inoculated with a standardized yeast suspension (2 × 10^5 CFUs/mL).[1]

  • Incubation: The plate is incubated under appropriate conditions.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (<0.5), additivity (0.5-1.0), or indifference (1.0-2.0).[1]

Monocyte Differentiation to Macrophages

This protocol details the in vitro generation of macrophages in the presence of this compound.

  • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats using Ficoll-Hypaque density gradient centrifugation. Monocytes are further purified by CD14-positive selection using magnetic microbeads.[3]

  • Cell Culture: Monocytes are cultured for 7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, streptomycin, L-glutamine, and 5 ng/mL recombinant human GM-CSF.[3]

  • This compound Treatment: this compound (1, 10, or 100 μg/mL) is added to the culture medium at the start of the differentiation process.[2][3]

  • Macrophage Stimulation: On day 6, the differentiated macrophages are stimulated with microbial components like lipopolysaccharide (LPS), lipoteichoic acid (LTA), or heat-killed C. albicans for 24 hours.[3]

  • Analysis: Supernatants are collected to measure cytokine levels, and cells are analyzed for the expression of surface receptors and antimicrobial activity.[3]

Signaling Pathways and Workflows

Antifungal Mechanism of Action

The antifungal activity of this compound involves a multi-step process targeting the fungal cell membrane and mitochondria.

G HLF111 This compound Membrane Fungal Cell Membrane HLF111->Membrane Disruption Membrane Disruption Membrane->Disruption Ca_release Ca²⁺ Release Disruption->Ca_release Mitochondria Mitochondria ROS ROS Production Mitochondria->ROS ATP_release ATP Release Mitochondria->ATP_release Ca_release->Mitochondria CellDeath Cell Death ROS->CellDeath ATP_release->CellDeath G Monocyte Monocyte Macrophage Macrophage Differentiation Monocyte->Macrophage GMCSF GM-CSF GMCSF->Macrophage HLF111 This compound HLF111->Macrophage EnhancedMacrophage Macrophage with Enhanced Effector Functions Macrophage->EnhancedMacrophage PRR Increased Pathogen Recognition Receptors EnhancedMacrophage->PRR Cytokine Enhanced Cytokine Production EnhancedMacrophage->Cytokine Phagocytosis Increased Phagocytosis and Clearance EnhancedMacrophage->Phagocytosis G Start Isolate Monocytes Culture Culture with GM-CSF and this compound (7 days) Start->Culture Stimulate Stimulate with Microbial Components (24h) Culture->Stimulate Analyze Analyze Supernatant and Cells Stimulate->Analyze Cytokines Measure Cytokine Levels Analyze->Cytokines Receptors Assess Pathogen Receptor Expression Analyze->Receptors Antimicrobial Determine Antimicrobial Activity Analyze->Antimicrobial

References

An In-depth Technical Guide to HLF1-11: Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLF1-11, a synthetic peptide derived from the N-terminus of human lactoferrin, has emerged as a promising therapeutic candidate with a dual mechanism of action encompassing direct antimicrobial activity and potent immunomodulatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's targets and the validation of its therapeutic potential. We delve into its molecular interactions, its influence on key signaling pathways, and detailed protocols for the essential experiments utilized in its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this compound and other antimicrobial peptides.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies. Antimicrobial peptides (AMPs) represent a promising class of molecules with diverse mechanisms of action that can circumvent conventional resistance pathways. This compound, with the sequence GRRRRSVQWCA, is an 11-amino acid peptide derived from human lactoferrin.[1] It exhibits broad-spectrum activity against various pathogens, including antibiotic-resistant bacteria and fungi.[2] Beyond its direct killing effect, this compound modulates the host immune response, enhancing the clearance of pathogens. This guide will explore the multifaceted mechanisms of this compound, focusing on the identification and validation of its molecular and cellular targets.

Target Identification

The therapeutic effects of this compound are attributed to its interaction with both microbial and host cellular components.

Direct Antimicrobial Targets

This compound's direct antimicrobial activity, particularly against fungal pathogens like Candida albicans, involves a multi-pronged attack on cellular integrity and function.

  • Fungal Cell Membrane: The cationic nature of this compound facilitates its interaction with and disruption of the negatively charged fungal cell membrane. This leads to increased membrane permeability and subsequent cell death.[1]

  • Mitochondrial Function: Upon entering the fungal cell, this compound targets mitochondrial function. This results in the release of calcium ions (Ca2+), which are then transported to the mitochondria, leading to the production of reactive oxygen species (ROS) and the release of ATP, ultimately causing cell death.[1]

Immunomodulatory Targets

This compound's ability to modulate the host immune system is a critical aspect of its therapeutic efficacy, especially at physiological salt concentrations where its direct antimicrobial activity may be reduced.[2][3]

  • Myeloperoxidase (MPO): this compound has been shown to bind to and inhibit the enzymatic activity of myeloperoxidase (MPO) within human monocytes.[4] MPO is a key enzyme in neutrophils and monocytes involved in the generation of reactive oxygen species. By inhibiting MPO, this compound can modulate the inflammatory response.

  • Monocyte Differentiation Pathway: this compound directs the differentiation of monocytes driven by Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) towards a macrophage phenotype with enhanced capabilities for pathogen recognition and clearance.[2][5] This modulation results in macrophages that are more effective against pathogens like C. albicans and Staphylococcus aureus.[2]

  • Ras1-cAMP-Efg1 Signaling Pathway in C. albicans: this compound has been observed to down-regulate the expression of genes within the Ras1-cAMP-Efg1 signaling pathway in C. albicans.[6] This pathway is crucial for the yeast-to-hypha transition, a key virulence factor for this fungus. By inhibiting this pathway, this compound can prevent biofilm formation.[6]

Target Validation: Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species
Organism Mean MIC (µg/mL)
Candida albicans16.66 ± 6.46
Candida auris12.5 - 25
Other clinically relevant Candida species16.66 ± 6.46 to 45.83 ± 10.21

Data compiled from a study on various clinically relevant Candida species and strains of Cz. auris.[1]

Table 2: Synergistic Activity of this compound with Antifungal Agents against Malassezia furfur
Combination Interaction
This compound + FluconazoleSynergistic or Additive
This compound + Amphotericin BSynergistic or Additive

Based on checkerboard assays showing a reduction in the MIC of conventional antifungals when combined with this compound.[7]

Table 3: Immunomodulatory Effects of this compound on Macrophages
Parameter Observation
Phagocytosis of C. albicansSignificantly enhanced in this compound-differentiated macrophages compared to controls.[2]
Cytokine Production (in response to LPS)Increased production of both pro- and anti-inflammatory cytokines.[2]
ROS Induction (by LPS in monocytes)Inhibited at a concentration of 100 µg/mL.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of this compound targets.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test microorganism (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI-1640 for fungi)

  • This compound stock solution

  • Sterile diluent (e.g., sterile water or buffer)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the microtiter plate wells using the broth medium. The concentration range should span the expected MIC.

  • Prepare an inoculum of the test microorganism at a standardized concentration (e.g., 1-5 x 10^5 CFU/mL for yeast).

  • Add a standardized volume of the microbial inoculum to each well containing the this compound dilutions.

  • Include positive (microorganism in broth without this compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours for Candida).

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) using a microplate reader.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Test microorganism

  • Appropriate broth medium

  • Stock solutions of this compound and the second antimicrobial agent (e.g., fluconazole)

  • Sterile diluents

Procedure:

  • In a 96-well plate, create a two-dimensional gradient of the two antimicrobial agents. Serially dilute this compound along the rows and the second agent along the columns.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include controls for each agent alone.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC for each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

In Vitro Killing Assay

This assay determines the rate and extent of microbial killing by an antimicrobial agent over time.

Materials:

  • Test microorganism

  • Appropriate broth medium

  • This compound solution at a specified concentration (e.g., 1x or 2x MIC)

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Agar (B569324) plates for colony counting

  • Sterile saline or PBS for dilutions

Procedure:

  • Prepare a logarithmic-phase culture of the test microorganism.

  • Add this compound to the culture at the desired concentration. Include a growth control without the peptide.

  • Incubate the cultures at the appropriate temperature with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates until colonies are visible.

  • Count the number of colony-forming units (CFU) to determine the viable cell count at each time point.

  • Plot the log10 CFU/mL versus time to generate a time-kill curve.

GM-CSF-Driven Monocyte to Macrophage Differentiation

This protocol describes the in vitro differentiation of human monocytes into macrophages in the presence of this compound.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs) or purified monocytes

  • Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics)

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • This compound

  • Control peptide (optional)

  • Cell culture plates or flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed monocytes at a desired density in cell culture plates.

  • Add complete medium containing a final concentration of GM-CSF (e.g., 50 ng/mL).

  • To the experimental wells, add this compound at the desired concentration (e.g., 10 µg/mL). To control wells, add saline or a control peptide.

  • Culture the cells for 6-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • After the differentiation period, the resulting macrophages can be used for downstream functional assays.

ELISA for Cytokine Measurement

This protocol is for quantifying the concentration of specific cytokines in cell culture supernatants.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Cell culture supernatants from macrophage differentiation experiments

  • Recombinant cytokine standard

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Plate reader

Procedure:

  • Add standards and samples (cell culture supernatants) to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody and incubate.

  • Wash the plate again.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Flow Cytometry for Phagocytosis Assay

This assay quantifies the phagocytic activity of macrophages.

Materials:

  • Differentiated macrophages

  • Fluorescently labeled microorganisms (e.g., FITC-labeled C. albicans)

  • Quenching dye (e.g., trypan blue) to differentiate between attached and internalized particles

  • Flow cytometer

  • FACS tubes

  • Buffer (e.g., PBS with BSA)

Procedure:

  • Harvest the differentiated macrophages and resuspend them in buffer.

  • Add fluorescently labeled microorganisms to the macrophage suspension at a specific multiplicity of infection (MOI).

  • Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

  • Stop the phagocytosis by placing the tubes on ice.

  • Add a quenching dye to distinguish extracellular (quenched fluorescence) from intracellular (protected fluorescence) microorganisms.

  • Analyze the samples using a flow cytometer. The percentage of fluorescent cells represents the percentage of phagocytosing macrophages, and the mean fluorescence intensity can indicate the phagocytic index.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and the workflows of the validation experiments are provided below using Graphviz.

HLF11_Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_mito Mitochondrial Pathway cluster_signal Signaling Cascade Membrane Disruption of Membrane Integrity Death Fungal Cell Death Membrane->Death Mito Mitochondrial Dysfunction ROS ROS Production Mito->ROS ATP ATP Release Mito->ATP ROS->Death ATP->Death Ca Ca2+ Release Ca->Mito Ras1 Ras1-cAMP-Efg1 Pathway Inhibition Biofilm Inhibition of Biofilm Formation Ras1->Biofilm HLF11 This compound HLF11->Membrane HLF11->Ca HLF11->Ras1 HLF11_Immunomodulation cluster_monocyte Monocyte Modulation cluster_macrophage Macrophage Differentiation and Function Monocyte Monocyte MPO Myeloperoxidase (MPO) Inhibition Monocyte->MPO binds to & inhibits Differentiation GM-CSF Driven Differentiation Macrophage Enhanced Macrophage Differentiation->Macrophage Phagocytosis Increased Phagocytosis Macrophage->Phagocytosis Cytokines Altered Cytokine Production Macrophage->Cytokines Clearance Enhanced Pathogen Clearance Phagocytosis->Clearance HLF11 This compound HLF11->Monocyte HLF11->Differentiation Experimental_Workflow cluster_direct Direct Antimicrobial Activity Validation cluster_immuno Immunomodulatory Activity Validation MIC MIC Assay Synergy Checkerboard Assay Killing Time-Kill Assay Diff Monocyte Differentiation Phago Phagocytosis Assay Diff->Phago ELISA Cytokine ELISA Diff->ELISA HLF11 This compound Candidate HLF11->MIC HLF11->Synergy HLF11->Killing HLF11->Diff

References

Initial In Vitro Studies of HLF1-11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial in vitro studies conducted on HLF1-11, a synthetic peptide derived from the N-terminus of human lactoferrin. The content herein is curated for researchers, scientists, and drug development professionals, focusing on the antimicrobial and immunomodulatory properties of this peptide.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activities against various pathogens, including antibiotic-resistant bacteria and fungi.[1][2] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Antibacterial Activity

In vitro studies have established the moderate antibacterial activity of this compound against several clinically significant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial Strain MIC Range (mg/L) Reference
Escherichia coli 40 - 160 [1]
Methicillin-resistant Staphylococcus aureus (MRSA) 40 - 160 [1]
Pseudomonas aeruginosa 40 - 160 [1]
Carbapenem-resistant Klebsiella pneumoniae 40 - 160 [1]
Acinetobacter baumannii 40 - 160 [1]
Multidrug-resistant Acinetobacter baumannii 40 [1]
Mycobacterium tuberculosis H37Ra 100 [3]
Mycobacterium tuberculosis H37Rv 100 [3]
Monodrug-resistant M. tuberculosis 200 [3]

| Multidrug-resistant (MDR) M. tuberculosis | 200 |[3] |

Antifungal Activity

This compound has shown notable activity against a range of fungal pathogens, including various Candida and Malassezia species.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal Species Strain(s) MIC Range (µg/mL) Reference
Candida albicans SC5314, Clinical Isolates 16.66 ± 6.46 - 45.83 ± 10.21 [4]
Candidozyma auris Clinical Isolates 12.5 - 25 [4]
Various non-albicans Candida species 59 strains from 16 species 16.66 ± 6.46 - 45.83 ± 10.21 [4]
Malassezia furfur 30 clinical isolates 12.5 - 100 [5]
Malassezia pachydermatis Not specified 50 - 100 [5]

| Malassezia globosa | Not specified | 50 - 100 |[5] |

Synergistic Effects

A significant finding from in vitro studies is the synergistic or additive effect of this compound when combined with conventional antifungal agents. This suggests that this compound could potentially be used to enhance the efficacy of existing therapies and overcome drug resistance. The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with an FICI of ≤ 0.5 indicating synergy.

Table 3: Synergistic activity of this compound with antifungal drugs.

Fungal Species Antifungal Agent FICI Interpretation Reference
Candida species Caspofungin 0.28 - 0.37 Synergistic [6]
Mycobacterium tuberculosis H37Rv Rifampicin (RF) 0.312 Synergistic [3]
Mycobacterium tuberculosis H37Rv Isoniazid (INH) 0.730 Additive [3]
Malassezia furfur Fluconazole (FLU) < 1.0 Synergistic/Additive [5][7]
Malassezia furfur Amphotericin B (AMB) < 1.0 Synergistic/Additive [5][7]
Candida species Fluconazole (FLU) < 1.0 Synergistic/Additive [4]

| Candida species | Anidulafungin (ANI) | < 1.0 | Synergistic/Additive |[4] |

Immunomodulatory Effects

Beyond its direct antimicrobial properties, this compound exhibits significant immunomodulatory activities, particularly on monocytes and their differentiation into macrophages and dendritic cells.[8][9] It is important to note that while this compound shows potent antimicrobial activity in vivo, its direct antimicrobial effects are diminished at physiological salt concentrations in vitro.[8][9][10] This has led to the hypothesis that its in vivo efficacy is largely due to the modulation of the host immune system.[8][9]

Monocyte Differentiation and Macrophage Function

This compound directs the differentiation of monocytes driven by Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) towards macrophages with enhanced effector functions.[8][9] A short exposure to this compound is sufficient to induce the development of a macrophage subset characterized by both pro- and anti-inflammatory cytokine production and increased responsiveness to microbial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA).[8][9] These macrophages also demonstrate enhanced capabilities for the recognition and clearance of pathogens such as Candida albicans and Staphylococcus aureus.[8][9]

Dendritic Cell Differentiation

This compound also influences the differentiation of human monocytes into dendritic cells (DCs). This results in DCs with increased expression of HLA class II antigens and dectin-1, a pattern recognition receptor for C. albicans.[11] Consequently, these DCs exhibit increased phagocytosis of C. albicans.[11]

Inhibition of Myeloperoxidase (MPO)

A potential mechanism underlying the immunomodulatory effects of this compound is the specific inhibition of myeloperoxidase (MPO) activity.[12] this compound has been shown to bind to and penetrate human monocytes, where it inhibits the enzymatic activities of MPO.[12] This inhibition of MPO is believed to play a role in the observed modulation of the inflammatory response and monocyte-macrophage differentiation.[12]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the studies of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications for antimicrobial peptides.[1]

  • Peptide Preparation: this compound is dissolved in sterile ultrapure water and stored at -20°C.[1]

  • Bacterial/Fungal Suspension: Bacterial or fungal colonies from a 24-hour culture on an appropriate agar (B569324) medium are suspended in a suitable buffer (e.g., sterile phosphate-buffered saline) to a standardized concentration (e.g., 1.0 × 105 CFU/mL).[1]

  • Microdilution Assay: The assay is performed in 96-well polypropylene (B1209903) microtiter plates. Two-fold serial dilutions of this compound are prepared in the appropriate broth medium.[1][3]

  • Inoculation: An equal volume of the standardized microbial suspension is added to each well containing the serially diluted peptide.[1]

  • Incubation: The plates are incubated at 37°C for 16 to 24 hours.[1]

  • Reading: The MIC is determined as the lowest concentration of the peptide that inhibits visible growth by at least 90% compared to the positive control. This can be assessed visually or by measuring absorbance after adding a growth indicator such as 2,3,5-triphenyltetrazolium chloride (TTC).[1]

Checkerboard Assay for Synergy Analysis

The synergistic effect of this compound with other antimicrobial agents is evaluated using a checkerboard titration method.[3][6]

  • Preparation of Antimicrobials: Two-fold serial dilutions of this compound and the second antimicrobial agent are prepared.

  • Assay Setup: In a 96-well microtiter plate, the dilutions of this compound are added along the ordinate, and the dilutions of the second agent are added along the abscissa. This creates a matrix of different concentration combinations.[3]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 1 x 103 CFU/mL).[6]

  • Incubation and Reading: The plate is incubated under appropriate conditions, and the MIC of each drug in combination is determined.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) An FICI of ≤ 0.5 is interpreted as synergy, >0.5 to <1 as an additive effect, 1 to <4 as no interaction, and ≥4 as antagonism.[3]

Monocyte Differentiation Assay

The effect of this compound on monocyte differentiation is assessed through cell culture experiments.[8][9]

  • Monocyte Isolation: Human monocytes are isolated from peripheral blood.

  • Cell Culture: Monocytes are cultured for 7 days in the presence of GM-CSF. During this period, cells are treated with this compound, a control peptide, or saline for various intervals.[8][9]

  • Stimulation: On day 6 of culture, the differentiating macrophages are stimulated with microbial components such as LPS, LTA, or heat-killed C. albicans for 24 hours.[8][9]

  • Analysis: After stimulation, the culture supernatants are collected to measure cytokine levels (e.g., using ELISA). The cells are harvested to analyze the expression of pathogen recognition receptors (e.g., by flow cytometry) and to assess their antimicrobial activities.[8][9]

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro studies of this compound.

HLF1_11_Immunomodulatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HLF1_11 This compound MPO Myeloperoxidase (MPO) HLF1_11->MPO Inhibits Monocyte Monocyte HLF1_11->Monocyte Penetrates Monocyte->MPO Contains Macrophage Macrophage (Enhanced Effector Functions) Monocyte->Macrophage Differentiation DC Dendritic Cell (Increased HLA-II, Dectin-1) Monocyte->DC Differentiation Cytokines Pro- and Anti- inflammatory Cytokines Macrophage->Cytokines PathogenClearance Enhanced Pathogen Recognition & Clearance Macrophage->PathogenClearance

Caption: Immunomodulatory pathway of this compound in monocytes.

MIC_Determination_Workflow start Start prep_peptide Prepare serial dilutions of this compound start->prep_peptide prep_microbe Prepare standardized microbial suspension start->prep_microbe inoculate Inoculate microtiter plate wells with peptide and microbe prep_peptide->inoculate prep_microbe->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read Read results (visual or absorbance) incubate->read determine_mic Determine MIC (Lowest concentration with ≥90% inhibition) read->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

References

HLF1-11: A Bioinformatics and Computational Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HLF1-11 is a synthetic, 11-amino-acid peptide (sequence: GRRRRSVQWCA) derived from the N-terminus of human lactoferrin.[1] It has emerged as a promising candidate in the development of novel antimicrobial and immunomodulatory therapies.[2][3] This technical guide provides a comprehensive overview of the bioinformatics and computational analysis of this compound, alongside detailed experimental protocols and quantitative data to support its potential application in drug development.

Bioinformatics and Computational Analysis

While extensive in vitro and in vivo studies have characterized the antimicrobial and immunomodulatory functions of this compound, the application of bioinformatics and computational methods has provided deeper insights into its mechanism of action.

Molecular Structure and Sequence Analysis

The primary structure of this compound is GRRRRSVQWCA.[1] Structure-activity relationship studies, including full alanine (B10760859) scans, have revealed the critical role of specific residues. The cluster of arginine residues at the N-terminus, the tryptophan at position 9, and the cysteine at position 10 are pivotal for its antimicrobial and immunomodulatory properties.[4] Acetylation of the N-terminus leads to a significant loss of antimicrobial activity, whereas amidation of the C-terminus can enhance it.[5]

Molecular Modeling and Docking

Computer-assisted molecular modeling has been instrumental in identifying a key molecular target of this compound's immunomodulatory effects: myeloperoxidase (MPO).[4][6]

Computational Protocol: Molecular Docking of this compound with Myeloperoxidase (MPO)

  • Objective: To predict the binding interaction between this compound and human MPO.

  • Methodology:

    • Protein Structure Preparation: The crystal structure of human MPO was obtained from the Protein Data Bank (PDB ID: 3F9P).[7]

    • Peptide Structure Generation: A 3D model of the this compound peptide was generated and optimized.

    • Molecular Docking: Docking simulations were performed to predict the binding mode of this compound to MPO. The modeling predicted that this compound can bind to the edge of and within the crevice of the active site of MPO.[4][6] This binding is thought to inhibit the enzymatic activities of MPO.[6]

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have been employed to study the conformational dynamics of this compound in various solvent environments, mimicking physiological conditions and membrane interfaces. A comparative MD simulation study investigated the behavior of this compound in water, a salt solution, and membrane-mimicking mixtures.[8][9] These simulations provide insights into how the peptide interacts with and potentially disrupts microbial cell membranes.[8]

Data Presentation

Table 1: Antimicrobial Activity of this compound Against Fungal Pathogens
Fungal SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Candida albicansVarious clinical isolates1.6 - 50[6][10]
Candida non-albicans speciesVarious clinical isolates16.66 - 45.83[6]
Candidozyma auris20 strains from 6 countries12.5 - 25[6]
Malassezia furfur30 clinical isolates12.5 - 100[1]
Table 2: Antimicrobial Activity of this compound Against Bacterial Pathogens
Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureus (including MRSA)Various clinical isolates1.6 - 160[10][11]
Staphylococcus epidermidisClinical isolate6.3[10]
Streptococcus mitisClinical isolate6.3[10]
Acinetobacter baumanniiClinical isolates40 - 160[10][11]
Pseudomonas aeruginosaClinical isolates80 - 160[11]
Klebsiella pneumoniaeClinical isolates80 - 160[11]
Escherichia coliClinical isolates80 - 160[11]
Table 3: Synergistic Activity of this compound with Antifungal Agents
Antifungal AgentFungal SpeciesFIC IndexInterpretationReference(s)
FluconazoleCandida species< 1.0Synergistic/Additive[6]
AnidulafunginCandida species< 1.0Synergistic/Additive[6]
CaspofunginCandida species≤ 0.5Synergistic[10]
FluconazoleMalassezia furfur< 1.0Synergistic[1]
Amphotericin BMalassezia furfur< 1.0Synergistic[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • A modified EUCAST broth microdilution protocol is used.[6]

  • The this compound peptide is serially diluted in a 96-well microtiter plate with concentrations typically ranging from 0 to 200 µg/mL in ¼ strength RPMI 1640 medium.[6]

  • Yeast or bacterial suspensions are prepared to a concentration of 2 × 10^5 CFU/mL.[6]

  • 100 µL of the microbial suspension is added to each well containing the peptide solution.[6]

  • A growth indicator, such as AlamarBlue™, can be added to the wells.[6]

  • Plates are incubated at 35°C for 24-48 hours with shaking.[6]

  • The MIC is determined as the lowest concentration of the peptide that prevents a color change (or visible turbidity) of the growth indicator.[6]

Checkerboard Synergy Assay

Objective: To assess the synergistic, additive, or antagonistic effect of this compound in combination with other antimicrobial agents.

Protocol:

  • A 96-well microtiter plate is prepared with serial dilutions of this compound along the horizontal axis and the second antimicrobial agent (e.g., fluconazole) along the vertical axis.[6][12]

  • Each well is inoculated with a standardized microbial suspension (e.g., 1 × 10^3 CFU/mL for fungi).[10]

  • The plate is incubated at 37°C for 24 hours.[10]

  • The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[10]

  • The results are interpreted as follows: ≤ 0.5, synergy; > 0.5 to 4, no interaction (additive); > 4, antagonism.[10]

GM-CSF-Driven Monocyte to Macrophage Differentiation Assay

Objective: To investigate the effect of this compound on the differentiation of monocytes into macrophages.

Protocol:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Hypaque density gradient centrifugation.[2]

  • Monocytes are purified from PBMCs by CD14-positive selection using magnetic microbeads.[2]

  • Monocytes are cultured for 7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum, antibiotics, L-glutamine, and 5 ng/mL of recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF).[2]

  • This compound is added to the culture medium at various concentrations (e.g., 1, 10, and 100 µg/mL) at the beginning of the culture.[2][13]

  • On day 6, the differentiated macrophages are stimulated with microbial ligands such as lipopolysaccharide (LPS) or heat-killed C. albicans.[2][13]

  • After 24 hours of stimulation, the culture supernatants are collected to measure cytokine levels (e.g., IL-10, TNF-α) by ELISA, and the cells are analyzed for the expression of pathogen recognition receptors by flow cytometry.[2][13]

Signaling Pathways and Workflows

GM-CSF-Driven Monocyte Differentiation Modulated by this compound

This compound directs the differentiation of monocytes driven by GM-CSF towards a macrophage subset with enhanced pro- and anti-inflammatory cytokine production and increased pathogen recognition and clearance capabilities.[2][13]

GMCSF_Differentiation Monocyte Monocyte Macrophage Macrophage Monocyte->Macrophage Differentiation GMCSF GM-CSF GMCSF->Monocyte HLF111 This compound HLF111->Monocyte EnhancedMacrophage Macrophage with Enhanced Effector Functions Macrophage->EnhancedMacrophage Modulation by this compound TLR_Signaling cluster_monocyte Monocyte TLR TLR4, TLR5, TLR7 NFkB NF-κB TLR->NFkB Activation Cytokines Enhanced Cytokine & Chemokine Production NFkB->Cytokines Transcription HLF111 This compound HLF111->TLR Primes LPS LPS / Other TLR Ligands LPS->TLR Stimulates

References

Methodological & Application

Application Note: Utilizing HLF1-11 in a Dual-Luciferase Reporter Assay for NF-κB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HLF1-11 is a human lactoferrin-derived peptide known for its broad-spectrum antimicrobial and immunomodulatory activities.[1][2][3] It has been shown to direct monocyte differentiation and enhance immune responses.[2][4] This application note provides a detailed protocol for utilizing this compound in a dual-luciferase reporter assay to investigate its potential inhibitory effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases. Luciferase reporter assays are widely used to study gene expression and signaling pathways due to their high sensitivity and dynamic range.[5][6][7]

Principle of the Assay

This protocol employs a dual-luciferase reporter system to measure the activity of the NF-κB pathway in response to a stimulus, such as Tumor Necrosis Factor-alpha (TNFα), and the inhibitory effect of this compound.[5] The assay utilizes two separate luciferase enzymes: Firefly luciferase and Renilla luciferase.[5]

  • Firefly Luciferase: The expression of this reporter is driven by a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the transcription of the Firefly luciferase gene and a subsequent increase in its enzymatic activity.

  • Renilla Luciferase: This reporter is driven by a constitutive promoter and serves as an internal control to normalize for variations in cell number and transfection efficiency.[8]

By measuring the ratio of Firefly to Renilla luciferase activity, the specific effect of this compound on NF-κB-mediated transcription can be accurately determined.[5]

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Day 1: Cell Seeding & Transfection cluster_treatment Day 2: Treatment cluster_assay Day 3: Luciferase Assay cluster_analysis Data Analysis A Seed HEK293T cells in a 96-well plate B Co-transfect with NF-κB Firefly Luciferase and Renilla Luciferase plasmids A->B C Pre-treat cells with varying concentrations of this compound D Stimulate cells with TNFα C->D E Lyse cells F Measure Firefly Luciferase activity E->F G Quench Firefly and measure Renilla Luciferase activity F->G H Calculate Firefly/Renilla ratio I Normalize to control and plot dose-response curve H->I J Determine IC50 I->J

Caption: Workflow for the this compound dual-luciferase reporter assay.

Experimental Protocols

Materials and Reagents

  • HEK293T cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 Transfection Reagent

  • pGL4.32[luc2P/NF-κB-RE/Hygro] Vector (NF-κB Firefly Luciferase reporter)

  • pRL-TK Vector (Renilla Luciferase control reporter)

  • Recombinant Human TNFα

  • This compound peptide

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Cell Culture and Transfection

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO2 incubator.

  • Transfection Complex Preparation:

    • For each well, prepare a DNA mixture by diluting 100 ng of pGL4.32 and 10 ng of pRL-TK plasmid DNA in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA mixture and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add 50 µL of the transfection complex to each well containing cells and medium. Gently rock the plate to mix. Incubate the cells for 24 hours at 37°C and 5% CO2.

This compound Treatment and TNFα Stimulation

  • This compound Pre-treatment: After 24 hours of transfection, carefully remove the medium. Add 90 µL of fresh complete DMEM containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Include a vehicle control (medium only). Incubate for 1 hour at 37°C.

  • TNFα Stimulation: Add 10 µL of TNFα solution to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.

Dual-Luciferase Assay

  • Cell Lysis:

    • Remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS per well.[9]

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[10]

  • Luminometer Measurement:

    • Program the luminometer to perform a dual-luciferase measurement.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and measure the Firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly signal and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

    • Repeat for all wells.

Data Analysis

  • Calculate the Ratio: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the normalized luciferase activity.[5]

  • Normalize Data: Express the data as a percentage of the TNFα-stimulated control (without this compound). The formula is:

    • % Inhibition = 100 - [((Normalized value of this compound treated sample) / (Normalized value of TNFα-stimulated control)) * 100]

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve using a non-linear regression analysis.

Data Presentation

Table 1: Dose-Dependent Inhibition of NF-κB Activity by this compound

This compound (µg/mL)Log [this compound]Normalized Luciferase Activity (RLU)% Inhibition
0 (Unstimulated)-1.2 ± 0.2-
0 (TNFα only)-15.8 ± 1.50
1014.2 ± 1.310.1
50.7011.5 ± 1.127.2
101.008.1 ± 0.948.7
251.404.5 ± 0.571.5
501.702.3 ± 0.385.4
1002.001.5 ± 0.290.5

Table 2: Assay Performance Metrics

ParameterValue
IC50 of this compound 10.5 µg/mL
Signal-to-Background Ratio 13.2
Z'-factor 0.78

Signal-to-Background Ratio = (Mean signal of TNFα only) / (Mean signal of Unstimulated) Z'-factor is a measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.

Troubleshooting

  • High Variability Between Replicates: Ensure accurate and consistent pipetting. Check for uniform cell seeding density.

  • Low Luciferase Signal: Optimize transfection efficiency. Increase the amount of plasmid DNA. Ensure the lysis buffer is at room temperature before use.[11]

  • High Background Signal: Use a promoterless luciferase vector as a negative control. Ensure complete cell lysis.

This application note provides a comprehensive protocol for using this compound in a dual-luciferase reporter assay to quantify its inhibitory effect on the NF-κB signaling pathway. The detailed methodology, data presentation, and visualization tools offer a robust framework for researchers in drug discovery and immunology to investigate the therapeutic potential of this compound and other immunomodulatory compounds.

References

HLF1-11: Application Notes on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility and stability of the human lactoferrin-derived peptide, HLF1-11. The information is intended to assist researchers in the effective handling and use of this promising antimicrobial and immunomodulatory agent in a laboratory setting.

Introduction to this compound

This compound is a synthetic 11-amino-acid peptide (sequence: GRRRRSVQWCA) derived from the N-terminus of human lactoferrin.[1] It has demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi, including drug-resistant strains.[2][3] Beyond its direct antimicrobial action, this compound also exhibits immunomodulatory properties by influencing monocyte differentiation and function.[2][4] Understanding its solubility and stability is crucial for accurate and reproducible experimental results.

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the known solubility data. It is recommended to always test the solubility of a small amount of peptide before dissolving the entire sample.

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationObservationsCitation
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (72.75 mM)Hygroscopic DMSO can impact solubility; use freshly opened solvent.[5]
Water (H₂O)100 mg/mL (72.75 mM)Requires sonication to fully dissolve.[5]
Phosphate-Buffered Saline (PBS)Stock solutions can be prepared.No specific concentration is provided, but it is used for stock solutions.[2]
0.01% Acetic Acid2 mg/mLUsed for preparing working stock solutions.[1]
Sterile Ultrapure WaterNot specifiedUsed for solubilizing the peptide for susceptibility testing.[3]

Stability and Storage of this compound

Proper storage is critical to maintain the integrity and activity of this compound. The peptide is known to be resistant to proteolytic degradation.[6]

Table 2: Recommended Storage Conditions for this compound

ConditionDurationNotesCitation
-80°C6 monthsSealed storage, away from moisture and light, under nitrogen.[5]
-20°C1 monthSealed storage, away from moisture and light, under nitrogen.[5]
-20°CNot specifiedStock solutions in sterile ultrapure water should be stored under dark conditions.[3]
-20°CNot specifiedStock solutions in 0.01% Acetic Acid should be dried in a Speed-Vac and thawed immediately before use.[1]

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol provides a general method for testing the solubility of this compound in a new solvent.

Materials:

  • This compound peptide (lyophilized powder)

  • Solvents of interest (e.g., ethanol, methanol, acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

  • Initial Test: Add a small, known amount of this compound (e.g., 1 mg) to a microcentrifuge tube.

  • Solvent Addition: Add a small volume of the test solvent (e.g., 100 µL) to the peptide.

  • Dissolution: Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate the tube for 5-10 minutes in a water bath.

  • Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.

  • Incremental Solvent Addition: If the peptide is not fully dissolved, add additional solvent in small increments, vortexing and sonicating after each addition, until the peptide is fully dissolved. Record the total volume of solvent used to calculate the solubility.

  • Quantification (Optional): To determine the exact concentration of the dissolved peptide, measure the absorbance at 280 nm or use an HPLC system.

G cluster_workflow Solubility Determination Workflow start Start prepare Equilibrate this compound to Room Temperature start->prepare add_peptide Add Known Amount of this compound to Tube prepare->add_peptide add_solvent Add Small Volume of Test Solvent add_peptide->add_solvent dissolve Vortex and Sonicate add_solvent->dissolve check_solubility Is Peptide Dissolved? dissolve->check_solubility record_soluble Record Solubility check_solubility->record_soluble Yes add_more_solvent Add More Solvent check_solubility->add_more_solvent No end End record_soluble->end add_more_solvent->dissolve

Caption: Workflow for determining this compound solubility.

Protocol for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of this compound in a specific buffer at various temperatures and pH values over time.

Materials:

  • This compound stock solution of known concentration

  • Buffers with different pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • RP-HPLC system with a C18 column

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare aliquots of this compound in the different pH buffers to a final concentration of 1 mg/mL.

  • Incubation: Place the aliquots at the different temperatures.

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove one aliquot from each condition.

  • Sample Analysis: Analyze the samples immediately by RP-HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate this compound from any degradation products (e.g., 5-95% B over 30 minutes).

    • Detection: Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the retention time of the time 0 sample.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the time 0 sample.

    • Plot the percentage of intact peptide versus time for each condition to determine the degradation rate.

G cluster_workflow Stability Assessment Workflow start Start prepare_samples Prepare this compound Aliquots in Different Buffers start->prepare_samples incubate Incubate at Various Temperatures prepare_samples->incubate collect_samples Collect Aliquots at Defined Time Points incubate->collect_samples analyze_hplc Analyze by RP-HPLC collect_samples->analyze_hplc data_analysis Calculate % Intact Peptide and Degradation Rate analyze_hplc->data_analysis end End data_analysis->end G cluster_cell Fungal Cell membrane Fungal Cell Membrane ca_influx Ca²⁺ Influx membrane->ca_influx mitochondrion Mitochondrion ros ROS Production mitochondrion->ros ca_influx->mitochondrion cell_death Cell Death ros->cell_death hlf111 This compound hlf111->membrane Disrupts G cluster_monocyte Monocyte mpo Myeloperoxidase (MPO) differentiation Differentiation to Enhanced Macrophage mpo->differentiation Leads to hlf111 This compound hlf111->mpo Inhibits

References

Application Notes and Protocols for the Synthesis of HLF1-11

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive, step-by-step guide for the chemical synthesis, purification, and characterization of the HLF1-11 peptide. This compound is a synthetic 11-amino-acid peptide (Sequence: Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala) derived from the N-terminus of human lactoferrin.[1] It has garnered significant interest in the fields of drug development and immunology due to its potent, broad-spectrum antimicrobial activity against drug-resistant bacteria and fungi, as well as its immunomodulatory functions.[1][2][3] This document outlines the use of Fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS), cleavage from the resin, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.

Introduction to this compound

This compound is a cationic peptide that exerts its antimicrobial effects through a dual mechanism of action. It can directly interact with and disrupt the integrity of microbial cell membranes, and it can also modulate the host's innate immune response.[1][4] Specifically, this compound has been shown to direct the differentiation of monocytes into macrophages that exhibit enhanced capabilities for pathogen recognition and clearance.[2][5] These properties make this compound a promising candidate for development as a novel anti-infective agent. The following protocols provide a reliable method for producing high-purity this compound for research and development purposes.

Materials and Reagents

Successful synthesis requires high-quality reagents. The following table summarizes the key materials needed.

Reagent/MaterialSupplierGrade/PurityNotes
Rink Amide MBHA Resin (100-200 mesh)Various~0.5 mmol/gSolid support for C-terminal amide peptides.
Fmoc-L-Ala-OHVarious>99%
Fmoc-L-Cys(Trt)-OHVarious>99%Trityl (Trt) protection for Cysteine side chain.
Fmoc-L-Trp(Boc)-OHVarious>99%tert-butyloxycarbonyl (Boc) protection for Tryptophan side chain.
Fmoc-L-Gln(Trt)-OHVarious>99%Trityl (Trt) protection for Glutamine side chain.
Fmoc-L-Val-OHVarious>99%
Fmoc-L-Ser(tBu)-OHVarious>99%tert-butyl (tBu) protection for Serine side chain.
Fmoc-L-Arg(Pbf)-OHVarious>99%2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection.
Fmoc-L-Gly-OHVarious>99%
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis GradeAmine-free.
Dichloromethane (DCM)VariousHPLC Grade
Piperidine (B6355638)VariousReagent GradeFor Fmoc deprotection.
HBTU (HATU or HCTU can also be used)Various>98%Coupling reagent.
N,N-Diisopropylethylamine (DIPEA)VariousReagent GradeActivation base.
Trifluoroacetic Acid (TFA)VariousReagent GradeCorrosive. For cleavage.
Triisopropylsilane (TIS)VariousReagent GradeScavenger for cleavage.
1,2-Ethanedithiol (EDT)VariousReagent GradeScavenger for Trityl groups.
Acetonitrile (ACN)VariousHPLC GradeFor HPLC purification.
Diethyl EtherVariousReagent GradeFor peptide precipitation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale. The synthesis proceeds from the C-terminus (Alanine) to the N-terminus (Glycine).

1. Resin Preparation: a. Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into a fritted peptide synthesis vessel. b. Add 10 mL of DMF to swell the resin. Gently agitate for 30 minutes.[6] c. Drain the DMF.

2. Initial Fmoc Deprotection: a. Add 10 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 5 minutes and drain. c. Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 15 minutes.[7] d. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

3. Amino Acid Coupling Cycle (Repeated for each amino acid): This cycle is repeated for each amino acid in the reverse sequence: Ala, Cys(Trt), Trp(Boc), Gln(Trt), Val, Ser(tBu), Arg(Pbf), Arg(Pbf), Arg(Pbf), Arg(Pbf), Gly.

a. Activation: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol), HBTU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in 5 mL of DMF. Allow to pre-activate for 2 minutes. b. Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.[6] c. Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), followed by DMF (3 x 10 mL). d. Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.[8] e. Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain. Add another 10 mL of 20% piperidine in DMF, agitate for 15 minutes, and drain. f. Washing: Wash the resin thoroughly with DMF (5 x 10 mL). The resin is now ready for the next coupling cycle.

4. Final Wash: After the final amino acid (Fmoc-Gly-OH) is coupled and deprotected, wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally methanol (B129727) (3 x 10 mL). Dry the resin under a high vacuum for several hours.

Protocol 2: Peptide Cleavage and Deprotection

CAUTION: This procedure must be performed in a certified fume hood. TFA is highly corrosive.

1. Preparation: a. Prepare the cleavage cocktail: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT. For 10 mL of cocktail, mix 9.25 mL TFA, 0.25 mL H₂O, 0.25 mL TIS, and 0.25 mL EDT. Cool the mixture on ice.[9]

2. Cleavage Reaction: a. Place the dried peptide-resin in a reaction vessel. b. Add 10 mL of the ice-cold cleavage cocktail to the resin. c. Agitate gently at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate (containing the peptide) into a 50 mL centrifuge tube. b. Add the filtrate dropwise into a large volume (~40 mL) of ice-cold diethyl ether. A white precipitate should form. c. Centrifuge the mixture at 3000 x g for 10 minutes. d. Decant the ether. Wash the peptide pellet with another 40 mL of cold ether and centrifuge again. Repeat this wash step twice. e. After the final wash, carefully decant the ether and allow the crude peptide pellet to air-dry in the fume hood to remove residual ether.

Protocol 3: Purification by RP-HPLC

1. Sample Preparation: a. Dissolve the crude peptide in a minimal volume of Buffer A (see table below), with a small amount of acetic acid or DMSO if needed to aid solubility. b. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Use a preparative C18 column. b. Monitor the elution at 220 nm and 280 nm. c. Collect fractions corresponding to the major peak.

ParameterCondition
Column Preparative Reverse-Phase C18, 10 µm particle size
Buffer A 0.1% TFA in H₂O
Buffer B 0.1% TFA in Acetonitrile (ACN)
Flow Rate ~15-20 mL/min (adjust for column size)
Gradient 5-45% Buffer B over 40 minutes
Detection UV at 220 nm & 280 nm

3. Post-Purification: a. Combine the pure fractions as determined by analytical HPLC. b. Lyophilize (freeze-dry) the pooled fractions to obtain a white, fluffy powder. Store at -20°C or lower.

Protocol 4: Characterization

1. Analytical RP-HPLC: a. Analyze a small amount of the lyophilized product to confirm purity (>95%). Use an analytical C18 column with a faster gradient (e.g., 5-65% Buffer B over 20 minutes).

2. Mass Spectrometry: a. Determine the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.

PeptideAmino Acid SequenceTheoretical Monoisotopic Mass (M)Theoretical Average Mass (M)Expected [M+H]⁺ (Monoisotopic)
This compoundGRRRRSVQWCA1373.72 Da1374.58 Da1374.73 m/z

Visualizations

Experimental Workflow Diagram

HLF1_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Precipitation cluster_Purification Purification & Analysis Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Coupling Iterative Coupling (11 cycles) Deprotect1->Coupling FinalWash Final Wash & Dry Coupling->FinalWash Cleave Cleavage from Resin (TFA Cocktail) FinalWash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Crude Crude Peptide Precipitate->Crude HPLC Preparative RP-HPLC Crude->HPLC Lyophilize Lyophilization HPLC->Lyophilize PurePeptide Pure this compound Lyophilize->PurePeptide Analysis Analysis (HPLC, MS) PurePeptide->Analysis

Caption: Workflow for this compound synthesis and purification.

Proposed Mechanism of Action Diagram

HLF11_MoA cluster_direct Direct Antimicrobial Action cluster_indirect Immunomodulatory Action HLF11_1 This compound Peptide (Cationic) Membrane Microbial Cell Membrane (Anionic) HLF11_1->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Death Cell Lysis & Death Disruption->Death HLF11_2 This compound Peptide Monocyte Monocyte HLF11_2->Monocyte Modulates Differentiation Macrophage Macrophage (Enhanced Phenotype) Monocyte->Macrophage Clearance Enhanced Pathogen Recognition & Clearance Macrophage->Clearance

Caption: Dual mechanism of action of the this compound peptide.

References

Application Notes and Protocols for the Quantification of HLF1-11

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of HLF1-11, a synthetic peptide derived from human lactoferrin with the amino acid sequence GRRRRSVQWCA. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a promising antimicrobial peptide with a broad spectrum of activity.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action. This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a theoretical framework for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) is presented.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of synthetic this compound and can be adapted for quantification.[3][4] The method separates the peptide from impurities based on its hydrophobicity.

Experimental Protocol: RP-HPLC

a. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • C18 analytical column (e.g., Dr. Maisch GmbH Reprosil-Pur C18-AQ, 5 µm, 250 x 4.6 mm)[1][3]

b. Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV/VIS detector.

c. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Gradient: 5% to 95% Mobile Phase B over 40 minutes[1][3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 20 µL

d. Standard Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in ultrapure water.

  • Perform serial dilutions to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.

e. Sample Preparation:

  • For drug product formulations, dissolve the sample in ultrapure water to a theoretical concentration within the calibration range.

  • For biological matrices, a solid-phase extraction (SPE) protocol is recommended for sample clean-up (see LC-MS section for a general protocol).

f. Data Analysis:

  • Integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is the gold standard for quantifying peptides in complex biological matrices due to its high sensitivity and selectivity. This method combines the separation power of HPLC with the mass-based detection of mass spectrometry.

Experimental Protocol: LC-MS/MS

a. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled version of this compound or a peptide with similar chromatographic behavior.

  • Formic acid (FA), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

b. Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

c. Liquid Chromatography Conditions:

  • Mobile Phase A: 0.1% (v/v) FA in water

  • Mobile Phase B: 0.1% (v/v) FA in acetonitrile

  • Gradient: A shallow gradient optimized for the separation of this compound from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column: C18 column with a smaller particle size suitable for LC-MS.

d. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Optimize the precursor-to-product ion transitions for this compound and the IS. The molecular weight of this compound is 1415.8 Da.[3]

    • Example transitions would be derived from the multiply charged precursor ions of this compound.

  • Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.

e. Sample Preparation (Plasma):

  • Spike plasma samples with the internal standard.

  • Precipitate proteins by adding 3 volumes of cold acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in Mobile Phase A.

  • For higher sensitivity, perform Solid-Phase Extraction (SPE) after protein precipitation.

f. Data Analysis:

  • Calculate the ratio of the peak area of this compound to the peak area of the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) - A Theoretical Protocol

While no commercial ELISA kits for this compound were identified in the initial search, a competitive ELISA could be developed for its quantification. This would be particularly useful for high-throughput screening.

Protocol Development Framework: Competitive ELISA

a. Principle: Free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-HLF1-11 antibody-coated wells. The signal is inversely proportional to the amount of this compound in the sample.

b. Key Components to Develop:

  • Anti-HLF1-11 Polyclonal or Monoclonal Antibody: This would need to be raised against the this compound peptide.

  • This compound Conjugate: this compound conjugated to an enzyme like horseradish peroxidase (HRP) or biotin.

  • Coated Plates: High-binding 96-well plates coated with the anti-HLF1-11 antibody.

c. Assay Procedure Outline:

  • Add standards or samples to the antibody-coated wells.

  • Add a fixed amount of this compound-HRP conjugate to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate for HRP (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • The concentration of this compound is determined by comparing the signal to a standard curve.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the described analytical methods. Note that the ELISA data is projected, as a specific assay was not found.

ParameterHPLC-UVLC-MS/MSCompetitive ELISA (Projected)
Limit of Detection (LOD) ~1 µg/mL~0.1-1 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5-5 ng/mL~5-50 ng/mL
Linearity Range 1 - 100 µg/mL0.5 - 500 ng/mL5 - 1000 ng/mL
Precision (%RSD) < 5%< 15%< 20%
Accuracy (%Recovery) 95 - 105%85 - 115%80 - 120%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma) Spiking Spike with Internal Standard BiologicalSample->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE FinalSample Final Sample for Injection SPE->FinalSample HPLC HPLC Separation (C18 Column) FinalSample->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS PeakIntegration Peak Area Integration MS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation CalibrationCurve Calibration Curve Construction RatioCalculation->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

competitive_elisa cluster_well Ab Antibody Substrate Substrate Ab->Substrate Enzymatic Reaction Sample Sample (Free this compound) Sample->Ab Competes Conjugate This compound-HRP Conjugate Conjugate->Ab Binds Signal Colorimetric Signal Substrate->Signal

Caption: Principle of competitive ELISA for this compound.

References

HLF1-11 for [specific technique, e.g., western blot, PCR]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLF1-11 is a synthetic, 11-amino acid peptide (GRRRRSVQWCA) derived from the N-terminus of human lactoferrin. It is a potent, broad-spectrum antimicrobial and immunomodulatory agent. This compound has demonstrated significant activity against a variety of pathogens, including multidrug-resistant bacteria and fungi.[1] Its mechanism of action extends beyond direct antimicrobial effects to the modulation of the host immune response, making it a promising candidate for therapeutic development.

This document provides detailed application notes and protocols for utilizing this compound in common molecular biology techniques, specifically Western Blotting and PCR, to investigate its immunomodulatory effects. Additionally, it summarizes its antimicrobial activity.

Antimicrobial Activity of this compound

This compound exhibits a broad range of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 335911.6 - 6.3[2]
Streptococcus mitis-1.6 - 6.3[2]
Acinetobacter baumannii-6.3 - 12.5[2]
Pseudomonas spp.-6.3 - 12.5[2]
Klebsiella spp.-6.3 - 12.5[2]
Escherichia coli-6.3 - 12.5[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal SpeciesStrain(s)MIC (µg/mL)Reference
Candida albicansVarious>12.5[2]
Candida glabrataVarious>12.5[2]
Candida kruseiVarious>12.5[2]
Candida parapsilosisVarious>12.5[2]
Candida tropicalisVarious>12.5[2]
Candidozyma aurisVarious12.5 - 25[3]
Malassezia furfurVarious12.5 - 100[4]

Application Note: Western Blot Analysis of this compound-Mediated Immunomodulation

This compound has been shown to modulate inflammatory responses in immune cells, such as macrophages, by targeting signaling pathways like NF-κB and MAPK.[5] Western blotting is a key technique to elucidate these mechanisms by detecting changes in the phosphorylation status or total protein levels of key signaling molecules.

Experimental Workflow for Western Blot Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cell_culture 1. Culture Macrophages (e.g., RAW 264.7 or THP-1) treatment 2. Treat cells with this compound and/or LPS cell_culture->treatment lysis 3. Lyse cells to extract proteins treatment->lysis quantification 4. Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page 5. SDS-PAGE to separate proteins quantification->sds_page transfer 6. Transfer proteins to a membrane sds_page->transfer blocking 7. Block membrane to prevent non-specific binding transfer->blocking primary_ab 8. Incubate with primary antibody (e.g., anti-phospho-IκBα) blocking->primary_ab secondary_ab 9. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 10. Detect signal using chemiluminescence secondary_ab->detection

Caption: Workflow for analyzing this compound's effect on signaling pathways via Western Blot.

Detailed Protocol: Western Blotting for Phospho-IκBα and Phospho-ERK1/2

This protocol is adapted from studies on lactoferricin (B1576259) peptides, which are structurally and functionally related to this compound.[5]

1. Cell Culture and Treatment:

  • Seed RAW 264.7 (murine macrophages) or THP-1 (human monocytic) cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • For THP-1 cells, differentiate into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Prior to treatment, starve the cells in serum-free media for 4-6 hours.

  • Treat cells with desired concentrations of this compound (e.g., 1, 10, 100 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes to 4 hours to induce an inflammatory response. Include appropriate controls (untreated, this compound alone, LPS alone).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-IκBα, rabbit anti-phospho-ERK1/2, or antibodies against total proteins and loading controls like β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Analyze the band intensities using densitometry software.

Application Note: PCR Analysis of this compound-Induced Gene Expression Changes

This compound can modulate the expression of genes involved in the inflammatory response, such as those encoding for cytokines and chemokines.[6] Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to quantify these changes in mRNA levels.

Experimental Workflow for qRT-PCR Analysis

G cluster_0 Cell Treatment and RNA Extraction cluster_1 cDNA Synthesis cluster_2 qRT-PCR treatment 1. Treat cells with this compound and/or LPS rna_extraction 2. Isolate total RNA treatment->rna_extraction rna_qc 3. Assess RNA quality and quantity rna_extraction->rna_qc cdna_synthesis 4. Reverse transcribe RNA to cDNA rna_qc->cdna_synthesis qpcr_setup 5. Set up qRT-PCR reaction with SYBR Green and primers cdna_synthesis->qpcr_setup qpcr_run 6. Run qRT-PCR qpcr_setup->qpcr_run data_analysis 7. Analyze data (ΔΔCt method) qpcr_run->data_analysis

Caption: Workflow for analyzing this compound's effect on gene expression via qRT-PCR.

Detailed Protocol: qRT-PCR for Cytokine Gene Expression

This protocol is a general guideline based on studies investigating the effects of lactoferrin and related peptides on cytokine gene expression.[7]

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as described in the Western Blot protocol. The duration of treatment may vary depending on the target gene's expression kinetics (e.g., 4-24 hours).

2. Total RNA Isolation:

  • After treatment, lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA isolation kit).

  • Isolate total RNA using a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Include a DNase I treatment step to remove any contaminating genomic DNA.

3. RNA Quantification and Quality Control:

  • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running a small amount on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

4. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random primers, following the manufacturer's protocol.

5. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare the qRT-PCR reaction mix containing:

    • 2x SYBR Green PCR Master Mix

    • Forward and reverse primers for the target gene (e.g., TNF-α, IL-6, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin)

    • cDNA template (diluted 1:5 to 1:20)

    • Nuclease-free water

  • Use validated primers for your target genes. Primer sequences can be designed using tools like Primer-BLAST or obtained from published literature.

  • Perform the qRT-PCR using a real-time PCR detection system with a typical thermal cycling profile:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify the specificity of the amplified product.

6. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

  • Calculate the fold change in gene expression relative to the control group using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold change = 2^(-ΔΔCt)).

This compound Signaling Pathway in Macrophages

This compound is known to modulate the immune response by influencing key signaling pathways within macrophages. Upon stimulation with a pathogen-associated molecular pattern (PAMP) like LPS, this compound can alter the activation of downstream signaling cascades.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 HLF11_ext This compound HLF11_int This compound (internalized) HLF11_ext->HLF11_int internalization TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (ERK, p38, JNK) TRAF6->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_exp Gene Expression (e.g., TNF-α, IL-6, IL-10) MAPK_pathway->Gene_exp activates HLF11_int->IKK modulates HLF11_int->MAPK_pathway modulates NFkB_nuc->Gene_exp activates

Caption: Simplified signaling pathway of this compound's immunomodulatory effects in macrophages.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HLF1-11 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the utilization of HLF1-11, a synthetic peptide derived from human lactoferrin with broad-spectrum antimicrobial and immunomodulatory properties.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing this compound concentration for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic peptide corresponding to the first 11 amino acids of the N-terminus of human lactoferrin.[2] It exhibits potent antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains.[2][3][4] Its mechanism of action involves the disruption of microbial cell membranes and modulation of the host immune system.[3] Key applications include in vitro and in vivo studies of antimicrobial activity, investigation of immunomodulatory effects on immune cells like monocytes and macrophages, and exploring its synergistic effects with conventional antifungal agents.[3][5][6]

Q2: How should I dissolve and store this compound?

A2: For optimal performance and stability, proper handling of the lyophilized peptide is crucial.

  • Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in a small amount of sterile, high-purity water or a buffer appropriate for your experimental system. For cell-based assays, it is advisable to dissolve the peptide in a small volume of a sterile solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which can then be serially diluted in your culture medium to the final working concentration.

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted, it is highly recommended to create single-use aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: What is a suitable starting concentration range for this compound in a new experiment?

A3: The optimal concentration of this compound is highly dependent on the specific cell type, pathogen, and assay being used. A dose-response experiment is always recommended to determine the effective concentration range for your particular setup. Based on published data, a broad starting range of 1 µg/mL to 100 µg/mL is advisable for initial experiments.[1][7]

Troubleshooting Guide

This section addresses common issues that may arise when optimizing this compound concentration.

Problem Possible Cause Solution
No observable biological effect. 1. Sub-optimal peptide concentration: The concentration used may be too low to elicit a response. 2. Peptide degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles) may have compromised the peptide's activity. 3. Inadequate incubation time: The duration of exposure to the peptide may be insufficient.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µg/mL to 250 µg/mL).[1] 2. Use a fresh aliquot of this compound for each experiment. Ensure proper reconstitution and storage. 3. Optimize the incubation time based on the specific assay and expected biological response.
High cytotoxicity or unexpected cell death. 1. Peptide concentration is too high: this compound, like many peptides, can be cytotoxic at elevated concentrations. 2. Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be toxic to the cells.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic threshold of this compound for your specific cell type. Use concentrations below this threshold for your functional assays. 2. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[8] Include a vehicle control (medium with solvent only) in your experiments.
Inconsistent results between experiments. 1. Variability in peptide preparation: Inconsistent dissolution or dilution of the peptide stock. 2. Inconsistent cell conditions: Variations in cell seeding density, passage number, or overall cell health. 3. Assay variability: Inherent variability in the experimental assay.1. Prepare fresh dilutions from a single-use aliquot of the stock solution for each experiment. Gently vortex the stock solution before making dilutions. 2. Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure a uniform cell seeding density. 3. Include appropriate positive and negative controls in every experiment to monitor assay performance.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Candida albicans

This protocol outlines a method to determine the MIC of this compound against the fungal pathogen Candida albicans using a microdilution method.[3]

Materials:

  • This compound peptide

  • Candida albicans strain

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare this compound Stock Solution: Reconstitute this compound to a stock concentration of 1 mg/mL in sterile water.

  • Prepare Fungal Inoculum: Culture C. albicans overnight. Adjust the cell suspension to a concentration of 1x10^6 cells/mL in RPMI 1640 medium.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the fungal inoculum to each well containing the this compound dilutions. Include a positive control (fungi in medium without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation:

This compound Concentration (µg/mL)Growth (OD600)
256
128
64
32
16
8
4
2
1
0.5
Positive Control
Negative Control
Protocol 2: Monocyte Differentiation Assay

This protocol describes how to assess the effect of this compound on the differentiation of monocytes into macrophages.[5][6]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • This compound peptide

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Culture medium (e.g., RPMI 1640 with 10% FBS)

  • 6-well culture plates

Procedure:

  • Isolate Monocytes: Isolate monocytes from PBMCs using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).

  • Cell Seeding: Seed monocytes in 6-well plates at a density of 1x10^6 cells/mL in culture medium containing GM-CSF (e.g., 50 ng/mL).

  • This compound Treatment: Add this compound to the culture medium at various concentrations (e.g., 1, 10, and 100 µg/mL).[1][7] Include a control group with no this compound.

  • Incubation: Culture the cells for 6-7 days, replacing the medium with fresh medium containing GM-CSF and this compound every 2-3 days.

  • Macrophage Characterization: After the incubation period, assess macrophage differentiation by analyzing cell morphology, surface marker expression (e.g., CD14, CD68) via flow cytometry, and functional assays (e.g., phagocytosis, cytokine production).

Visualizations

This compound Antimicrobial Mechanism of Action

HLF1_11_Antimicrobial_Mechanism cluster_fungal_cell Fungal Cell membrane Cell Membrane mitochondrion Mitochondrion membrane->mitochondrion Disruption & Ca2+ influx death Cell Death mitochondrion->death ROS & ATP release hlf1_11 This compound Peptide hlf1_11->membrane Binds to & disrupts

Caption: Proposed mechanism of this compound's antifungal activity.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow start Define Experimental Goal (e.g., MIC, cell differentiation) reconstitute Reconstitute & Aliquot this compound start->reconstitute dose_response Perform Broad Dose-Response (e.g., 0.1-250 µg/mL) reconstitute->dose_response cytotoxicity Assess Cytotoxicity (e.g., MTT assay) dose_response->cytotoxicity select_range Select Non-Toxic, Effective Concentration Range cytotoxicity->select_range functional_assay Perform Specific Functional Assay select_range->functional_assay analyze Analyze & Interpret Results functional_assay->analyze end Optimal Concentration Determined analyze->end

Caption: A logical workflow for determining the optimal this compound concentration.

This compound's Immunomodulatory Pathway

HLF1_11_Immunomodulation hlf1_11 This compound monocyte Monocyte hlf1_11->monocyte Directs Differentiation (with GM-CSF) macrophage Macrophage with Enhanced Effector Functions monocyte->macrophage pathogen Pathogen (e.g., C. albicans, S. aureus) macrophage->pathogen Enhanced Phagocytosis & Killing

Caption: this compound's role in directing monocyte to macrophage differentiation.

References

HLF1-11 off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the human lactoferrin-derived peptide HLF1-11, with a specific focus on understanding and managing its potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide derived from the N-terminus of human lactoferrin. It is a broad-spectrum antimicrobial agent with immunomodulatory properties.[1] Its mechanism of action is twofold:

  • Direct Antimicrobial Activity: this compound can directly disrupt the cell membranes of various pathogens, including bacteria and fungi, leading to cell death.[2] This activity is particularly effective against fluconazole-resistant C. albicans.[3]

  • Immunomodulation: this compound can modulate the host immune response. It directs the differentiation of monocytes towards macrophages with enhanced capabilities for pathogen recognition and clearance.[3][4] It has also been shown to specifically inhibit the activity of myeloperoxidase (MPO), an enzyme involved in the inflammatory response.[5]

Q2: What are the known off-target effects or side effects of this compound in humans?

A2: Clinical studies in healthy volunteers and patients undergoing hematopoietic stem cell transplantation (HSCT) have shown that this compound is generally well-tolerated.[6][7] The most notable potential side effect is a reversible elevation in transaminase levels, which was not considered clinically serious and resolved without intervention.[6][7] Discomfort at the injection site has also been reported, which is common for intravenous administrations.[6] No significant changes in cytokine profiles or other drug-related adverse effects were observed in early clinical studies.[8]

Q3: How can the potential for elevated transaminases be minimized?

A3: While the observed elevations in transaminases have been transient and not clinically serious, careful monitoring and dose selection are recommended.[6][7] Based on clinical trial findings, a lower dose may be considered for multiple dosing studies to mitigate this risk.[6][7] Regular liver function tests are advisable during the administration of this compound in a clinical or preclinical setting.

Q4: Does this compound interact with other common antimicrobial agents?

A4: Studies have shown that this compound can have synergistic or additive effects when used in combination with conventional antifungal drugs like fluconazole, anidulafungin, amphotericin B, and caspofungin against various Candida and Malassezia species.[2][9][10] This suggests that this compound could be used to enhance the efficacy of existing antifungal therapies and potentially lower the required doses of these agents, which might in turn reduce their own off-target effects.[9] It has also been shown not to inhibit the activity of common antibiotics like vancomycin (B549263) or ciprofloxacin.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Elevated liver transaminases (ALT, AST) in preclinical models or clinical subjects. Potential dose-related effect of this compound.- Monitor liver function tests regularly.- Consider reducing the dose of this compound.[6][7]- In clinical settings, the observed elevations have been reversible.[6]
Ineffective antimicrobial activity in vitro. This compound's direct antimicrobial activity can be inhibited by physiological salt concentrations.[3][4]- For in vitro assays, use low salt conditions to observe direct antimicrobial effects.- Recognize that the in vivo efficacy of this compound is also largely due to its immunomodulatory effects, which may not be apparent in simple in vitro killing assays.[3][4]
Variability in monocyte differentiation enhancement. The timing and concentration of this compound exposure can influence its effect on monocyte differentiation.- A short exposure of monocytes to this compound at the beginning of GM-CSF-driven differentiation can be sufficient to enhance macrophage effector functions.[3]- An optimal concentration of 100 µg/mL has been used in in vitro studies to direct monocyte differentiation.[3]

Quantitative Data Summary

Table 1: In Vitro Antimicrobial Activity of this compound

Organism Metric Concentration Range Reference
Candida species (various)Mean MIC16.66 ± 6.46 µg/mL to 45.83 ± 10.21 µg/mL[2]
Malassezia furfurMIC12.5 to 100 µg/mL[9]
Methicillin-resistant Staphylococcus aureus (MRSA)Killing AssayEffective at reducing bacterial load[11]
Acinetobacter baumanniiMIC40 mg/L[12]

MIC: Minimum Inhibitory Concentration

Table 2: Safety and Tolerability of Intravenous this compound in Humans

Study Population Dose Range (Single Dose) Dose Range (Multiple Doses) Key Findings Reference
Healthy Volunteers0.005, 0.05, 0.5, 5 mg0.5, 5 mg dailyWell-tolerated up to 5 mg. Reversible, non-serious elevation of transaminases in some subjects at 5 mg.[6][7]
Autologous HSCT Recipients5 mgN/ATolerable. One patient showed similar reversible transaminase elevation.[6]

HSCT: Hematopoietic Stem Cell Transplantation

Experimental Protocols

Protocol 1: In Vitro Monocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of monocytes into macrophages.

Methodology:

  • Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Culture monocytes for 7 days with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • In the experimental group, add this compound (e.g., at concentrations of 1, 10, or 100 µg/mL) at the beginning of the culture period. A control group should be cultured with a control peptide or saline.[1][3]

  • A short exposure of 60 minutes to this compound at the start of the 7-day culture has been shown to be sufficient to induce its effects.[3]

  • On day 6, stimulate the differentiated cells with lipopolysaccharide (LPS), lipoteichoic acid (LTA), or heat-killed pathogens for 24 hours.[3][4]

  • Assess the resulting macrophage phenotype and function by measuring:

    • Cytokine levels (e.g., IL-10) in the culture supernatant via ELISA.[3]

    • Expression of pathogen recognition receptors (e.g., CD14, TLR-4) by flow cytometry.[3]

    • Antimicrobial activities, such as phagocytosis and clearance of pathogens like C. albicans or S. aureus.[3]

Protocol 2: Checkerboard Synergy Assay

Objective: To evaluate the synergistic antimicrobial effect of this compound with a conventional antifungal agent.

Methodology:

  • Prepare a 96-well microtiter plate.

  • Serially dilute the conventional antifungal drug (e.g., fluconazole) along the x-axis and this compound along the y-axis.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans).

  • Incubate the plate under appropriate growth conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC index ≤ 0.5), additivity (0.5 < FIC index ≤ 4.0), or antagonism (FIC index > 4.0). A synergistic or additive effect is indicated by an FIC index of <1.0 or between 1.0 and 2.0, respectively.[9][10]

Visualizations

HLF1_11_Mechanism_of_Action cluster_direct Direct Antimicrobial Action cluster_indirect Immunomodulatory Action HLF1_11 This compound Membrane Pathogen Cell Membrane HLF1_11->Membrane Binds to Disruption Membrane Disruption Membrane->Disruption Death Cell Death Disruption->Death HLF1_11_2 This compound Monocyte Monocyte HLF1_11_2->Monocyte Influences MPO Myeloperoxidase (MPO) Activity HLF1_11_2->MPO Inhibits Macrophage Macrophage with Enhanced Function Monocyte->Macrophage Differentiation Inflammation Modulated Inflammatory Response MPO->Inflammation

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment with this compound Issue Observe Potential Off-Target Effect Start->Issue Transaminases Elevated Transaminases? Issue->Transaminases Yes Ineffective Ineffective In Vitro? Issue->Ineffective No Transaminases->Ineffective No Monitor Monitor Liver Function Transaminases->Monitor Yes CheckSalt Check Salt Concentration in Assay Ineffective->CheckSalt Yes End Continue Experiment Ineffective->End No ReduceDose Consider Dose Reduction Monitor->ReduceDose ReduceDose->End ConsiderImmune Consider Immunomodulatory Role for In Vivo Studies CheckSalt->ConsiderImmune ConsiderImmune->End

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: HIF-1α Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "HLF1-11" did not yield specific information on a molecule or experimental context with that designation. It is possible that this is a novel, proprietary, or less commonly referenced term.

However, the context of your request (signaling pathways, drug development, experimental design) strongly suggests a possible typographical error for a well-known target in similar fields: HIF-1α (Hypoxia-Inducible Factor 1-alpha) . HIF-1α is a critical regulator of the cellular response to low oxygen (hypoxia) and is a major focus in cancer and ischemia research.

Therefore, this technical support guide has been developed based on the common pitfalls and experimental design considerations for HIF-1α .

This guide provides troubleshooting advice and frequently asked questions for researchers working with HIF-1α.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why can't I detect the HIF-1α protein via Western Blot even under hypoxic conditions?

A1: This is a very common issue, primarily due to the extremely short half-life of HIF-1α protein under normoxic conditions and even during sample preparation.

  • Problem: Proteasomal Degradation During Lysis. The von Hippel-Lindau (VHL) protein targets HIF-1α for ubiquitination and rapid degradation by the proteasome. This can occur within minutes if samples are not handled correctly after hypoxic incubation.

  • Solution: Immediate Lysis with Inhibitors. Lyse cells immediately after removing them from the hypoxia chamber. Crucially, your lysis buffer must contain proteasome inhibitors (e.g., MG132, bortezomib) and deubiquitinase inhibitors (e.g., PR-619) to preserve the protein. All steps should be performed on ice to reduce enzymatic activity.

  • Problem: Insufficient Hypoxia. The level and duration of hypoxia may not be sufficient to stabilize HIF-1α.

  • Solution: Optimize Hypoxia Conditions. Ensure your hypoxia chamber is calibrated and maintains a stable low oxygen environment (typically 0.1% to 1% O₂). A time-course experiment (e.g., 2, 4, 8, 16 hours) is recommended to determine the peak accumulation time for your specific cell line. Using a chemical inducer of hypoxia (hypoxia mimetic) like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG) can serve as a positive control.

  • Problem: Poor Antibody Quality. The primary antibody may not be specific or sensitive enough for HIF-1α.

  • Solution: Antibody Validation. Use an antibody that has been validated for the specific application (e.g., Western Blot) in your species of interest. Always run a positive control, such as a cell lysate known to express high levels of HIF-1α (e.g., CoCl₂-treated cells).

Q2: My HIF-1α reporter assay shows high background activity or inconsistent results.

A2: Reporter assays, which typically use a Hypoxia Response Element (HRE) driving a luciferase or fluorescent protein, can be sensitive to various factors.

  • Problem: Leaky Promoter/Basal Activity. The minimal promoter in your HRE-reporter construct may have high basal activity in your cell line, independent of HIF-1α.

  • Solution: Use a Stringent Control. Always include a control plasmid with a mutated HRE sequence. The activity from this construct represents true background and should be subtracted from the activity of your wild-type HRE construct.

  • Problem: Transfection Inefficiency. Variable transfection efficiency between wells is a major source of inconsistency.

  • Solution: Normalize to a Co-transfected Control. Co-transfect a second plasmid expressing a different reporter (e.g., Renilla luciferase if your primary is Firefly luciferase, or vice-versa) under a constitutive promoter (e.g., CMV, SV40). Report your data as the ratio of HRE-reporter activity to the control reporter activity.

  • Problem: Non-HIF-1α Factors Influencing the Reporter. Other transcription factors or signaling pathways might be weakly activating your reporter.

  • Solution: Perform a Knockdown Control. To confirm the signal is HIF-1α dependent, perform the assay in cells where HIF-1α has been knocked down using siRNA or shRNA. A significant drop in reporter activity following knockdown validates the assay's specificity.

Experimental Protocols & Data

Protocol 1: Western Blotting for HIF-1α Stabilization
  • Cell Culture & Treatment: Plate cells (e.g., HeLa, HepG2) and allow them to adhere overnight. Treat with your compound of interest or expose to hypoxia (1% O₂) for 4-8 hours. Include a positive control (e.g., 100 µM CoCl₂) and a normoxic (21% O₂) negative control.

  • Lysis: Immediately after treatment, wash cells once with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and a proteasome inhibitor (e.g., 10 µM MG132).

  • Quantification: Scrape the lysate, collect it, and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Denature 20-40 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a validated primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin, Tubulin) to ensure equal protein loading.

Table 1: Common Reagents for HIF-1α Stabilization/Induction
ReagentMechanism of ActionTypical Working ConcentrationIncubation Time
Cobalt Chloride (CoCl₂)Mimics hypoxia by displacing iron (Fe²⁺) from prolyl hydroxylases (PHDs)50 - 150 µM4 - 24 hours
Dimethyloxalylglycine (DMOG)Pan-hydroxylase inhibitor (inhibits PHDs and FIH-1)0.1 - 1 mM4 - 16 hours
Deferoxamine (DFO)Iron chelator, prevents PHD-mediated degradation100 - 200 µM8 - 24 hours
MG132Proteasome inhibitor, blocks degradation of ubiquitinated HIF-1α5 - 20 µM2 - 8 hours

Visualizations

HIF1a_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (<5% O2) cluster_nuc_content Hypoxia (<5% O2) HIF1a_p HIF-1α PHDs PHDs HIF1a_p->PHDs O2, Fe2+ VHL VHL HIF1a_p->VHL Binding PHDs->HIF1a_p Hydroxylation (OH) HIF1a_h HIF-1α (Stable) PHDs->HIF1a_h INHIBITED Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex Nucleus Nucleus HIF1a_h->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1b->Nucleus HRE HRE (DNA) HIF1_complex->HRE Binding TargetGenes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->TargetGenes Activation

Caption: HIF-1α signaling pathway under normoxic vs. hypoxic conditions.

WB_Workflow cluster_controls Critical Controls start 1. Cell Treatment (e.g., Hypoxia, CoCl2) lysis 2. Lysis on Ice (with Proteasome Inhibitor) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. PVDF Transfer sds->transfer probing 6. Antibody Probing (Anti-HIF-1α) transfer->probing detect 7. ECL Detection probing->detect load_ctrl Loading Control (e.g., β-actin) probing->load_ctrl Re-probe membrane pos_ctrl Positive Control (e.g., CoCl2-treated lysate) neg_ctrl Negative Control (Normoxic lysate)

Caption: Experimental workflow for HIF-1α detection via Western Blot.

Technical Support Center: HLF1-11 Signal-to-Noise Ratio Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving the human lactoferrin-derived peptide, HLF1-11. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the signal-to-noise ratio in various experimental assays. This compound is a synthetic peptide corresponding to the first 11 N-terminal amino acids of human lactoferrin, known for its broad-spectrum antimicrobial and immunomodulatory activities.[1][2][3][4]

This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during this compound experimentation.

Troubleshooting Guide

This section addresses specific problems that can arise during assays, leading to a poor signal-to-noise ratio.

High Background Signal

A high background can mask the specific signal from this compound, making data interpretation difficult.[5][6][7]

Question: My assay (e.g., ELISA, Western Blot) shows a high background signal across the entire plate/membrane. What are the common causes and solutions?

Answer: High background is a frequent issue and can stem from several factors. The most common causes are related to non-specific binding of antibodies, inadequate blocking, or insufficient washing.[5][7][8]

Key Causes & Solutions for High Background:

Potential Cause Recommended Solution Notes
Inadequate Blocking Increase blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Optimize the concentration of the blocking agent (e.g., increase BSA from 1% to 3%).[7] Consider trying a different blocking buffer (e.g., non-fat dry milk, casein).The goal is to saturate all non-specific binding sites on the surface without interfering with antibody-antigen binding.[7]
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal dilution that maximizes specific signal while minimizing background.[9]Create a dilution series to test a range of concentrations. An antibody concentration that is too high is a common cause of non-specific binding.[10]
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5 cycles). Increase the duration of each wash or add a short soaking step.[7][11] Ensure adequate wash buffer volume is used to cover the entire surface.[6]Vigorous and thorough washing is critical for removing unbound antibodies and other reagents that contribute to background.[10] Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer can also help.[7]
Cross-Reactivity Ensure the secondary antibody is specific to the primary antibody's host species. Select a primary antibody with high specificity for the target analyte to reduce cross-reactivity with other molecules in the sample.[5][7]Using pre-adsorbed secondary antibodies can minimize cross-reactivity.
Contaminated Reagents Use fresh, sterile buffers and reagents. Poor quality water or microbial contamination in buffers can lead to high background.[5][6]Ensure substrate solutions are colorless before use and have not deteriorated.[6]
High Incubation Temperature Perform incubations at room temperature (18-25°C) unless the protocol specifies otherwise. Avoid running assays near heat sources or in direct sunlight.[6][11]Elevated temperatures can increase the rate of non-specific binding.
Weak or No Signal

A weak or absent signal can be equally frustrating, suggesting a problem with one or more critical steps in the protocol.[8][10]

Question: I am not detecting any signal, or the signal is very weak in my experiment with this compound. How can I troubleshoot this?

Answer: A lack of signal typically points to an issue with reagent activity, incorrect protocol steps, or insufficient concentration of the target molecule.

Key Causes & Solutions for Weak/No Signal:

Potential Cause Recommended Solution Notes
Inactive Reagents Check storage conditions and expiration dates for all reagents, especially antibodies and enzymes. Avoid repeated freeze-thaw cycles.[10]Confirm the activity of enzymes (e.g., HRP) and the integrity of antibodies.
Low Protein/Peptide Concentration Increase the amount of this compound or sample loaded onto the gel or plate.[8]Ensure the peptide has not precipitated out of solution.[12]
Inefficient Antibody Binding Optimize the primary antibody concentration; a concentration that is too low will result in a weak signal.[10] Ensure the primary and secondary antibodies are compatible.[10]
Suboptimal Buffer Composition Check for buffer components that may inhibit the reaction. For example, sodium azide (B81097) is an inhibitor of HRP and should not be used in buffers for chemiluminescent detection.
Poor Transfer (Western Blot) Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[8] Ensure the transfer was performed in the correct orientation and that PVDF membranes were pre-soaked in methanol.
Insufficient Exposure Time For chemiluminescent or fluorescent detection, try imaging again with a longer exposure time.This may require optimization to achieve a good signal without increasing the background.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound has a dual mechanism. It exhibits direct antimicrobial activity by disrupting the cell membranes of pathogens.[1] Additionally, it acts as an immunomodulator, directing the differentiation of monocytes towards macrophages with enhanced capabilities for pathogen recognition and clearance.[2][4][13]

Q2: At what concentrations is this compound typically effective in cell-based assays? A2: The effective concentration can vary by assay. Studies have shown biological effects on human monocytes with concentrations ranging from 1 to 100 µg/mL.[4] For antifungal activity against Candida species, mean Minimum Inhibitory Concentration (MIC) values have been reported in the range of 16 to 46 µg/mL.[1]

Q3: Can this compound activity be inhibited by components in my culture medium? A3: Yes. The antimicrobial activity of this compound can be reduced at physiological salt concentrations.[2] This is an important consideration when designing in vitro experiments, as the peptide's immunomodulatory effects may be more relevant in physiological conditions than its direct antimicrobial action.[13]

Q4: What is the known signaling pathway associated with this compound's effect on biofilm formation? A4: this compound has been shown to inhibit Candida albicans biofilm formation by interfering with the yeast-to-hyphae transition. This process is regulated by the Ras1-cAMP-Efg1 signaling pathway. The peptide can down-regulate biofilm and hyphal-associated genes that are controlled by this pathway.[14]

Diagrams and Workflows

Signaling Pathway: this compound Inhibition of Fungal Biofilm

This diagram illustrates the proposed mechanism by which this compound interferes with a key signaling pathway in Candida albicans to inhibit biofilm formation.

G cluster_cell Candida albicans Cell HLF111 This compound Membrane Cell Membrane Disruption HLF111->Membrane Direct Action Ras1 Ras1 HLF111->Ras1 Inhibits cAMP cAMP Ras1->cAMP Efg1 Efg1 cAMP->Efg1 Hyphae Hyphal Formation & Biofilm Development Efg1->Hyphae Promotes G Start High Background Observed CheckWashing Step 1: Review Washing Protocol - Increase wash cycles? - Add soaking step? - Check buffer volume? Start->CheckWashing CheckBlocking Step 2: Optimize Blocking - Increase incubation time? - Increase blocker concentration? - Try different blocker? CheckWashing->CheckBlocking Issue Persists Resolved Signal-to-Noise Ratio Improved CheckWashing->Resolved Resolved CheckAntibody Step 3: Titrate Antibodies - Dilute primary Ab? - Dilute secondary Ab? CheckBlocking->CheckAntibody Issue Persists CheckBlocking->Resolved Resolved CheckReagents Step 4: Check Reagents - Buffers fresh? - Substrate deteriorated? - No contamination? CheckAntibody->CheckReagents Issue Persists CheckAntibody->Resolved Resolved CheckReagents->Resolved Resolved

References

HLF1-11 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HLF1-11, a synthetic peptide derived from human lactoferrin. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide corresponding to the first 11 amino acids of the N-terminus of human lactoferrin (sequence: GRRRRSVQWCA).[1] It is a broad-spectrum antimicrobial agent with immunomodulatory properties.[2][3] Its primary antimicrobial mechanism involves disrupting the cell membranes of pathogens and targeting mitochondrial function, which can lead to cell death.[1] Additionally, it can modulate the host immune response, for instance by directing the differentiation of monocytes towards macrophages with enhanced pathogen recognition and clearance capabilities.[4][5]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in studies investigating novel antimicrobial therapies, particularly against antibiotic-resistant bacteria and fungi.[4] Common applications include determining its minimum inhibitory concentration (MIC) against various pathogens, assessing its synergistic effects with existing antifungal or antibacterial drugs, and studying its immunomodulatory effects on host cells.[1][6][7] It has shown efficacy against a range of pathogens, including Candida albicans, Staphylococcus aureus, and Acinetobacter baumannii.[4][8]

Q3: How should this compound be stored to ensure its stability?

A3: For long-term stability, lyophilized this compound should be stored at -20°C and kept desiccated.[3] Once reconstituted in a solution, it is recommended to store it at -20°C and use it within one month to prevent loss of potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller volumes for single-use applications.[3]

Q4: What is a suitable control for experiments involving this compound?

A4: A common negative control is a scrambled or modified version of the peptide that is known to lack antimicrobial activity. One such control peptide mentioned in the literature consists of the same amino acids as this compound but with alanine (B10760859) substitutions at key positions (e.g., GAARRAVQWAA).[1][6] This helps to ensure that the observed effects are specific to the this compound sequence and not due to non-specific peptide effects.

Troubleshooting Guide

This guide addresses potential issues related to batch-to-batch variability of this compound that may lead to inconsistent experimental results.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values or loss of antimicrobial activity.

Potential Cause Recommended Action
Peptide Degradation Ensure proper storage conditions were maintained for both lyophilized powder and reconstituted solutions. Avoid multiple freeze-thaw cycles.[3] Prepare fresh solutions for each experiment.
Sub-optimal Peptide Purity (Batch Variability) Verify the purity of the this compound batch using methods like High-Performance Liquid Chromatography (HPLC).[1] Purity should ideally be >95%. If purity is low, consider obtaining a new batch from the supplier.
Incorrect Peptide Concentration Confirm the accuracy of the stock solution concentration. Re-measure the peptide concentration using a reliable method such as a BCA assay or UV spectroscopy.
Experimental Conditions Ensure that the experimental medium does not contain components that may interfere with peptide activity. For example, high lipid content in the medium can reduce the effectiveness of antimicrobial peptides.[9] Use standardized protocols like those from EUCAST for susceptibility testing.[1]

Issue 2: Inconsistent immunomodulatory effects on host cells (e.g., monocyte differentiation).

Potential Cause Recommended Action
Presence of Endotoxins Test the this compound solution for endotoxin (B1171834) contamination, as this can significantly impact immune cell responses. Use endotoxin-free reagents and labware.
Variations in Peptide Synthesis Minor variations in peptide synthesis between batches (e.g., counter-ions, salt form) could potentially influence cellular responses. If batch-to-batch variability is suspected, test multiple batches in parallel to confirm.
Cell Culture Conditions Ensure consistency in cell culture conditions, including cell passage number, confluency, and media composition. Variations in these factors can alter cellular responses to stimuli.
Duration of Exposure The duration of cell exposure to this compound can be critical. Studies have shown that even a short exposure can be sufficient to direct monocyte differentiation.[4] Optimize and standardize the exposure time in your experiments.

Quantitative Data Summary

The following tables summarize typical MIC and Fractional Inhibitory Concentration (FIC) index values for this compound from published studies. These can serve as a reference for expected outcomes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various pathogens.

Pathogen MIC Range (µg/mL) Reference
Candida species6.25 - 50[1]
Candidozyma auris12.5 - 25[1]
Malassezia furfur12.5 - 100[6][9]
Acinetobacter baumannii40[10]
Methicillin-resistant Staphylococcus aureus80 - 160[10]

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in combination with other antimicrobial agents.

Combination Pathogen FIC Index Interpretation Reference
This compound + FluconazoleCandida species< 1.0Synergistic or Additive[1]
This compound + AnidulafunginCandida species< 1.0Synergistic or Additive[1]
This compound + CaspofunginCandida species≤ 0.5Synergistic[7]
This compound + FluconazoleMalassezia furfur< 1.0Synergistic or Additive[6]
This compound + Amphotericin BMalassezia furfur< 1.0Synergistic or Additive[6]

Note: An FIC index of ≤ 0.5 is generally interpreted as synergy, >0.5 to <4.0 as additive or indifferent, and ≥4.0 as antagonism.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the EUCAST broth microdilution method.

  • Materials: this compound, control peptide, RPMI 1640 medium, 96-well microtiter plates, pathogen culture, spectrophotometer.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate.

    • Prepare a standardized inoculum of the pathogen to a final concentration of approximately 0.5-2.5 x 10^5 CFU/mL.

    • Add the pathogen inoculum to each well containing the this compound dilutions.

    • Include a positive control (pathogen without peptide) and a negative control (medium only).

    • Incubate the plate at the appropriate temperature and duration for the specific pathogen.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the pathogen.[10]

2. Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effects of this compound with another antimicrobial agent.

  • Materials: this compound, second antimicrobial agent, appropriate culture medium, 96-well microtiter plates, pathogen culture.

  • Methodology:

    • Prepare serial dilutions of this compound along the rows of a 96-well plate.

    • Prepare serial dilutions of the second antimicrobial agent along the columns of the same plate.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Add a standardized pathogen inoculum to each well.

    • Include appropriate controls for each agent alone.

    • Incubate the plate under suitable conditions.

    • Determine the MIC for each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Visualizations

HLF1_11_Antifungal_Mechanism HLF1_11 This compound Peptide FungalCell Fungal Cell Membrane HLF1_11->FungalCell Disrupts membrane Mitochondrion Mitochondrion FungalCell->Mitochondrion Releases intracellular Ca2+ ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates CellDeath Cell Death ROS->CellDeath Induces

Caption: Antifungal mechanism of this compound leading to fungal cell death.

HLF1_11_Immunomodulation cluster_monocyte Monocyte Differentiation cluster_response Enhanced Immune Response Monocyte Monocyte Macrophage Macrophage with Enhanced Effector Functions Monocyte->Macrophage Directs differentiation HLF1_11 This compound HLF1_11->Monocyte GM_CSF GM-CSF GM_CSF->Monocyte Recognition Increased Pathogen Recognition Macrophage->Recognition Pathogen Pathogen (e.g., C. albicans) Pathogen->Recognition Clearance Enhanced Pathogen Clearance Recognition->Clearance

Caption: this compound directs monocyte differentiation to enhance immune response.

Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., high MIC) CheckPurity Verify Peptide Purity & Integrity (e.g., HPLC) Start->CheckPurity CheckStorage Confirm Proper Storage & Handling CheckPurity->CheckStorage Purity OK NewBatch Test a New Batch of this compound CheckPurity->NewBatch Purity Low CheckProtocol Review Experimental Protocol (e.g., medium, controls) CheckStorage->CheckProtocol Storage OK CheckStorage->NewBatch Improper Storage CheckProtocol->NewBatch Protocol OK InconsistentResults Results Remain Inconsistent CheckProtocol->InconsistentResults Protocol Issue Found & Corrected, Still Inconsistent ConsistentResults Results are Consistent NewBatch->ConsistentResults

Caption: Workflow for troubleshooting this compound batch-to-batch variability.

References

HLF1-11 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of HLF1-11, a synthetic peptide derived from human lactoferrin. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and supporting data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide corresponding to the first 11 N-terminal amino acids of human lactoferrin (sequence: GRRRRSVQWCA).[1] It exhibits broad-spectrum antimicrobial activity against a range of pathogens, including antibiotic-resistant bacteria and fluconazole-resistant Candida species.[2][3] Its primary mechanisms of action include:

  • Direct antimicrobial activity: this compound disrupts the cell membranes of fungal pathogens, leading to the release of Ca2+, which is transported to the mitochondria. This process results in the production of reactive oxygen species (ROS) and ATP release, ultimately causing cell death.[1]

  • Immunomodulation: this compound can modulate the host immune system.[2] It directs the differentiation of monocytes, driven by granulocyte-macrophage colony-stimulating factor (GM-CSF), towards macrophages with enhanced capabilities for recognizing and clearing pathogens.[2][4][5] It has also been shown to inhibit the activity of human myeloperoxidase (MPO).[4]

  • Iron Sequestration: The parent molecule, lactoferrin, is known to bind ferric iron, limiting its availability for microbial functions. This compound is suggested to have a similar role.[3]

Q2: What is the spectrum of activity for this compound?

This compound has demonstrated efficacy against a variety of microorganisms, including:

  • Fungi: Various Candida species, including Candida albicans and the often multidrug-resistant Candidozyma auris (formerly Candida auris).[1] It also shows activity against Malassezia species.[6]

  • Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[2][7]

Q3: Is this compound effective against biofilms?

Yes, this compound has been shown to inhibit biofilm formation by Candida albicans.[8] It is particularly effective during the early stages of biofilm development by interfering with cellular density, metabolic activity, and morphogenesis through the Ras1-cAMP-Efg1 pathway.[8] It also shows synergistic effects with caspofungin in inhibiting biofilm formation and on preformed biofilms.[9]

Troubleshooting Guides

Problem 1: I am not observing the expected antimicrobial activity of this compound in my in vitro assay.

  • Possible Cause 1: Suboptimal Assay Conditions. The antimicrobial activity of this compound can be influenced by the assay medium. It has been noted that the peptide is less effective at physiological salt concentrations in vitro.[2][5]

    • Recommendation: For antifungal susceptibility testing, RPMI 1640 medium is recommended as it has been shown to support the growth of Candida species and yield consistent MIC values for this compound.[1] For experiments with Malassezia, which require lipids for growth, it is crucial to find a balance as lipids can inhibit the effectiveness of the peptide. A lipid-poor medium like 5% RPMI has been found to be optimal in some studies.[6]

  • Possible Cause 2: Incorrect Peptide Handling and Storage. Peptides are sensitive to degradation.

    • Recommendation: Prepare stock solutions of this compound in a suitable solvent like phosphate-buffered saline (PBS).[2] Store stock solutions at -20°C.[2] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Inoculum Phase. The growth phase of the microbial inoculum can affect susceptibility.

    • Recommendation: While one study on C. albicans found no remarkable differences between logarithmic and stationary phase inocula, it is a factor to consider.[1] Slower growing cells might show diminished susceptibility.[1] Standardized inoculum preparation as per EUCAST or CLSI guidelines is recommended.

Problem 2: My synergy experiments with this compound and another antifungal are not showing a synergistic effect.

  • Possible Cause 1: Inappropriate Concentration Ranges. Synergy is often observed within specific concentration ranges of both agents.

    • Recommendation: Perform a checkerboard titration to test a wide range of concentrations for both this compound and the other antifungal agent.[1][6] This will help in determining the Fractional Inhibitory Concentration (FIC) index.

  • Possible Cause 2: Misinterpretation of the FIC Index. The FIC index is a critical parameter for defining synergy.

    • Recommendation: The FIC index is calculated as follows: FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[6]

      • Synergy: FIC ≤ 0.5

      • Additive/Indifference: 0.5 < FIC ≤ 4

      • Antagonism: FIC > 4

      • Note: Some studies consider an FIC index of < 1.0 to indicate a synergistic or additive effect.[1][6]

Problem 3: I am observing cytotoxicity in my host cell experiments with this compound.

  • Possible Cause: High Peptide Concentration. While generally well-tolerated, high concentrations of this compound might lead to adverse effects.

    • Recommendation: The optimal concentration for immunomodulatory effects in vitro has been reported to be around 100 µg/ml.[2] In clinical studies, single intravenous doses of up to 5 mg have been well-tolerated in healthy volunteers, though caution is advised due to potential reversible elevations in transaminases at higher doses.[7] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and application.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Candida and Candidozyma Species

SpeciesNumber of StrainsMean MIC (µg/mL)MIC Range (µg/mL)
Candidozyma auris2016.66 ± 6.46Not Specified
Various Candida spp.59256.25 - 50
Candida albicansNot SpecifiedNot Specified12.5 - 25

Data summarized from a study by de la Re-Vega et al. (2025).[1]

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Other Antifungals

CombinationOrganismFIC Index RangeInterpretation
This compound + FluconazoleCandida spp.< 1.0Synergistic or Additive
This compound + AnidulafunginCandida spp.< 1.0Synergistic or Additive
This compound + CaspofunginCandida spp.0.28 - 0.37Synergistic
This compound + FluconazoleMalassezia furfur< 1.0 (most strains)Synergistic or Additive
This compound + Amphotericin BMalassezia furfurNot SpecifiedSynergistic or Additive

Data compiled from studies by de la Re-Vega et al. (2025), dos Santos et al. (2022), and van der Does et al. (2024).[1][6][9]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines with some modifications.[1][6]

  • Materials:

    • This compound stock solution (e.g., 2 mg/mL in PBS)

    • RPMI 1640 medium (for Candida) or lipid-poor medium (e.g., 5% RPMI for Malassezia)

    • 96-well microtiter plates

    • Fungal inoculum suspension (adjusted to 0.5-2.5 x 10^5 CFU/mL)

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the appropriate medium in a 96-well plate. Concentrations typically range from 800 µg/mL down to 0 µg/mL.[1]

    • Add an equal volume of the standardized fungal inoculum to each well.

    • Include a positive control (inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at a specific wavelength.

2. Checkerboard Assay for Synergy Testing

This method is used to evaluate the interaction between this compound and another antimicrobial agent.[1][6]

  • Materials:

    • Stock solutions of this compound and the second antimicrobial agent.

    • Appropriate culture medium and fungal inoculum as described for the MIC assay.

    • 96-well microtiter plates.

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of this compound horizontally and serial dilutions of the second antimicrobial agent vertically.

    • This creates a matrix of wells containing various combinations of the two agents.

    • Add the standardized fungal inoculum to each well.

    • Include rows and columns with each agent alone to determine their individual MICs under the same conditions.

    • Incubate the plate as described for the MIC assay.

    • Determine the MIC of each agent in combination.

    • Calculate the FIC index for each combination that inhibits growth using the formula provided in the troubleshooting section.

Mandatory Visualization

HLF1_11_Signaling_Pathway cluster_fungal_cell Fungal Pathogen cluster_immune_cell Host Immune Response HLF1_11 This compound Membrane Fungal Cell Membrane HLF1_11->Membrane Disruption Ca_release Ca2+ Release Membrane->Ca_release Mitochondrion Mitochondrion Ca_release->Mitochondrion Transport ROS ROS Production Mitochondrion->ROS ATP_release ATP Release Mitochondrion->ATP_release Cell_Death Cell Death ROS->Cell_Death ATP_release->Cell_Death Monocyte Monocyte Macrophage Macrophage Monocyte->Macrophage GM_CSF GM-CSF GM_CSF->Monocyte Differentiation Stimulation Enhanced_Functions Enhanced Effector Functions Macrophage->Enhanced_Functions Pathogen_Clearance Pathogen Clearance Enhanced_Functions->Pathogen_Clearance HLF1_11_immune This compound HLF1_11_immune->Monocyte Differentiation Stimulation

Caption: Dual mechanism of this compound: direct antifungal action and immunomodulation.

Experimental_Workflow cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) prep_peptide Prepare this compound Serial Dilutions incubate_mic Co-incubate in 96-well Plate prep_peptide->incubate_mic prep_inoculum Standardize Fungal Inoculum prep_inoculum->incubate_mic read_mic Read MIC (Visual/OD) incubate_mic->read_mic end_mic End read_mic->end_mic prep_checkerboard Prepare 2D Dilution Matrix (this compound + Drug B) incubate_syn Co-incubate in 96-well Plate prep_checkerboard->incubate_syn prep_inoculum_syn Standardize Fungal Inoculum prep_inoculum_syn->incubate_syn read_fic Determine Combination MICs incubate_syn->read_fic calc_fic Calculate FIC Index read_fic->calc_fic end_syn End calc_fic->end_syn start Start start->prep_peptide start->prep_checkerboard

Caption: Workflow for determining MIC and synergy of this compound.

References

Validation & Comparative

HLF1-11 and Fluconazole: A Comparative Efficacy Analysis in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of HLF1-11, a synthetic antimicrobial peptide, and fluconazole (B54011), a conventional azole antifungal agent. The analysis focuses on their individual and synergistic activities, particularly against Candida species, a common cause of fungal infections. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the distinct mechanisms of action.

Executive Summary

This compound is an 11-amino-acid peptide derived from human lactoferrin, demonstrating broad-spectrum antimicrobial properties. Its mechanism of action involves direct disruption of fungal cell membranes and modulation of the host immune response.[1][2] Fluconazole, a widely used antifungal drug, inhibits the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, leading to fungistatic effects.[3][4] While fluconazole has been a mainstay in antifungal therapy, the emergence of resistant strains necessitates the exploration of novel compounds like this compound and combination therapies. Experimental evidence indicates a synergistic relationship between this compound and fluconazole, suggesting that their combined use could be a promising strategy to overcome fluconazole resistance and enhance antifungal efficacy.[1][5]

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and fluconazole against various Candida species, as determined by in vitro studies. A lower MIC value indicates greater potency.

CompoundOrganismMIC Range (μg/mL)Key Findings
This compound Candida species (various)16.66 ± 6.46 to 45.83 ± 10.21Effective against a broad range of Candida species, including fluconazole-resistant strains.[1][6]
Candidozyma auris12.5 to 25Demonstrates strong activity against the emerging multidrug-resistant pathogen Cz. auris.[1]
Fluconazole Candida species (various)0.25 to 128Wide range of susceptibility, with higher MICs indicating resistance in some strains.[1]
This compound + Fluconazole Candida speciesSynergistic (FIC index < 1.0)The combination shows a synergistic or additive effect, with MIC values for both compounds being 1-2 titer steps lower than when used alone.[1][7]
Malassezia furfurSynergistic (FIC index < 1.0)28 out of 30 strains showed a synergistic interaction, enhancing the potency of fluconazole.[8][9]

Note: The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic effect of two antimicrobial agents. An FIC index of ≤ 0.5 is generally considered synergistic, while an index > 0.5 and < 4.0 indicates an additive or indifferent effect.

Experimental Protocols

The data presented in this guide are primarily derived from the following standardized experimental protocols:

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and fluconazole is determined using the broth microdilution method, following guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is further diluted in the test medium to achieve the final desired inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of each antimicrobial agent is prepared in 96-well microtiter plates using a suitable broth medium (e.g., RPMI-1640).

  • Incubation: The microtiter plates containing the fungal inoculum and the serially diluted drugs are incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24-48 hours).

  • MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[1][10]

Synergy Testing: Checkerboard Assay

The synergistic interaction between this compound and fluconazole is evaluated using the checkerboard microdilution assay.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the y-axis, and serial dilutions of fluconazole are made along the x-axis. This creates a matrix of wells with various combinations of the two drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and the plate is incubated under the same conditions as the MIC assay.

  • Data Analysis: The FIC index is calculated for each combination that inhibits fungal growth. The formula used is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[9]

Mechanism of Action and Signaling Pathways

The antifungal mechanisms of this compound and fluconazole are distinct, which likely contributes to their synergistic interaction.

This compound: Multi-pronged Antifungal Action

The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane.[1] Additionally, it has been shown to interfere with mitochondrial function and modulate the host's immune response.[1][2] In Candida albicans, this compound has been observed to down-regulate genes associated with biofilm formation and hyphal development, which are often controlled by the Ras1-cAMP-Efg1 signaling pathway.[11]

HLF1_11_Pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm HLF1_11 This compound Membrane Membrane Disruption HLF1_11->Membrane Ras1 Ras1 HLF1_11->Ras1 Inhibits Hyphal_Genes Hyphal Genes cAMP cAMP Ras1->cAMP Efg1 Efg1 cAMP->Efg1 Efg1->Hyphal_Genes

Caption: this compound's inhibitory effect on the Ras1-cAMP-Efg1 pathway in C. albicans.

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole's mechanism of action is well-characterized. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[3] This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane.[3][12]

Fluconazole_Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol_14_demethylase Lanosterol 14-α-demethylase (ERG11) Lanosterol->Lanosterol_14_demethylase Ergosterol Ergosterol Lanosterol_14_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Fluconazole Fluconazole Fluconazole->Lanosterol_14_demethylase Inhibits

Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound demonstrates significant antifungal activity against a wide range of Candida species, including those resistant to conventional therapies. Its distinct mechanism of action and synergistic relationship with fluconazole make it a compelling candidate for further research and development, both as a standalone agent and as part of a combination therapy strategy. The use of this compound in conjunction with fluconazole could potentially lower the required therapeutic doses of both agents, thereby reducing the risk of dose-dependent toxicity and mitigating the development of drug resistance. Further in vivo studies are warranted to validate these in vitro findings and to fully assess the clinical potential of this compound.

References

Validating HLF1-11 Binding Affinity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of techniques used to validate the binding affinity of HLF1-11, a promising antimicrobial and immunomodulatory peptide. Experimental data and detailed protocols are presented to support the evaluation of its interactions with key biological targets.

This compound, a synthetic peptide derived from the N-terminus of human lactoferrin, has demonstrated broad-spectrum antimicrobial activity and the ability to modulate the host immune response. Its therapeutic potential lies in its interactions with various molecular targets, including microbial surfaces, immune cells, and inflammatory mediators. Understanding the binding affinity of this compound to these targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Comparative Analysis of this compound Binding Affinity

While direct quantitative binding affinity data for this compound across all its targets is not extensively available in the public domain, we can infer its binding characteristics from studies on the parent molecule, human lactoferrin (hLf), and from functional assays involving this compound. The primary targets for this compound and the techniques used to assess their interaction are summarized below.

Target Molecule/CellInteracting PartnerTechnique Used/Observed EffectQuantitative Data (Reported for hLf or inferred for this compound)
Lipopolysaccharide (LPS) This compound / Human LactoferrinEnzyme-Linked Immunosorbent Assay (ELISA)High-affinity binding site (Kd): 3.6 ± 1 nM ; Low-affinity binding site (Kd): 390 ± 20 nM (for hLf)
Lipid A Human LactoferrinIn-vitro binding studiesAffinity constant (Ka): 2 x 10⁹ M⁻¹
Human Monocytes This compoundFlow Cytometry / Cellular AssaysBinds to and penetrates monocytes, leading to immunomodulatory effects.
Myeloperoxidase (MPO) This compoundEnzyme Inhibition AssaysInhibits MPO activity, suggesting direct binding.
Candida albicans This compoundBiofilm Assays / Gene Expression AnalysisInhibits biofilm formation and morphogenesis by interacting with the cell surface.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for techniques used to study the binding interactions of this compound and related molecules.

Surface Plasmon Resonance (SPR) for Peptide-Lipopolysaccharide (LPS) Interaction

Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the binding kinetics and affinity of this compound to LPS.

Materials:

  • Biacore sensor chip (e.g., CM5)

  • This compound peptide

  • Lipopolysaccharide (LPS) from a relevant bacterial strain (e.g., E. coli O55:B5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS)

  • Regeneration solution (e.g., 0.1 M glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization: Covalently immobilize LPS onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject varying concentrations of this compound over the LPS-functionalized surface.

  • Data Acquisition: Monitor the change in resonance units (RU) over time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Peptide-Fungal Cell Interaction

Isothermal Titration Calorimetry directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To characterize the thermodynamics of this compound binding to Candida albicans.

Materials:

  • Isothermal Titration Calorimeter

  • This compound peptide

  • Candida albicans cell suspension

  • Titration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the titration buffer and a suspension of C. albicans cells in the same buffer.

  • Titration: Titrate the this compound solution into the C. albicans suspension in a series of small injections.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of peptide to cells. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are a direct consequence of its binding to specific targets, which in turn triggers downstream signaling cascades.

This compound Interaction with Monocytes and TLR4 Signaling

This compound primes monocytes for an enhanced inflammatory response, a process mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[1]

HLF1_11_TLR4_Signaling HLF1_11 This compound TLR4 TLR4 HLF1_11->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NF_kB NF-κB Activation TRAF6->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines

Caption: this compound binding to TLR4 on monocytes initiates a signaling cascade leading to cytokine production.

This compound Inhibition of Candida albicans Biofilm Formation

This compound interferes with the morphogenesis of Candida albicans, a critical step in biofilm formation, by modulating the Ras1-cAMP-Efg1 signaling pathway.

HLF1_11_Candida_Signaling HLF1_11 This compound Cell_Surface C. albicans Cell Surface HLF1_11->Cell_Surface Interacts with Ras1 Ras1 Cell_Surface->Ras1 Inhibits (indirectly) Adenylyl_Cyclase Adenylyl Cyclase Ras1->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal_Growth Hyphal Growth & Biofilm Formation Efg1->Hyphal_Growth Experimental_Workflow Target_Selection Target Selection (LPS, Monocytes, MPO, C. albicans) Technique_Choice Technique Selection (SPR, ITC, Cellular Assays) Target_Selection->Technique_Choice Protocol_Optimization Protocol Optimization Technique_Choice->Protocol_Optimization Data_Acquisition Data Acquisition Protocol_Optimization->Data_Acquisition Data_Analysis Data Analysis (Binding Kinetics & Affinity) Data_Acquisition->Data_Analysis Validation Validation with Functional Assays Data_Analysis->Validation

References

HLF1-11 and its Derivatives: A Comparative Analysis for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial peptide HLF1-11 and its derivatives. This compound, a synthetic peptide derived from the N-terminal 11 amino acids of human lactoferrin (sequence: GRRRRSVQWCA), has emerged as a promising candidate for combating a broad spectrum of pathogens, including antibiotic-resistant strains.[1][2] This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to support ongoing research and development efforts in the field of antimicrobial peptides.

Performance Comparison of this compound and Its Derivatives

The antimicrobial efficacy of this compound and its derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and various analogs against a panel of clinically relevant bacteria and fungi.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Against Various Pathogens

MicroorganismThis compound MIC (µg/mL)Reference
Candida albicans16.66 ± 6.46 - 45.83 ± 10.21[3]
Candidozyma auris12.5 - 25[3][4]
Malassezia furfur12.5 - 100[5]
Staphylococcus aureus (MRSA)80 - 160[2]
Escherichia coli80 - 160[2]
Pseudomonas aeruginosa80 - 160[2]
Klebsiella pneumoniae (Carbapenem-resistant)80 - 160[2]
Acinetobacter baumannii40[2]

Table 2: Structure-Activity Relationship of this compound Derivatives (Alanine Scan)

An alanine (B10760859) scan systematically replaces each amino acid residue with alanine to determine its importance for the peptide's activity. The following data is derived from a structure-activity relationship study.[6][7]

Derivative (Alanine Substitution)Key Finding
R2A, R3A, R4ADecrease in activity, highlighting the importance of the initial arginine residues.
W9ARemarkable decrease in biological activity, indicating the critical role of tryptophan.
C10ADecrease in activity, emphasizing the significance of the cysteine residue.

Table 3: Activity of Other this compound Derivatives

DerivativeModificationKey FindingReference
C-terminal AmidationAddition of an amide group to the C-terminus.Increased biological activity.[6][7]
N-terminal AcetylationAddition of an acetyl group to the N-terminus.Significant loss of antimicrobial activity.[6][7]
[W9F]-HLF1-11Tryptophan at position 9 replaced by Phenylalanine.No loss of activity, suggesting another aromatic residue can suffice.[7]
[C10S]-HLF1-11Cysteine at position 10 replaced by Serine.Significantly less potent than the parent peptide.[7]
Dimerized this compoundDisulphide bond formation between two peptides.Same activity as the monomer.[7]
Control Peptide (c-hLF(1-11))Alanine substitutions at positions 2, 3, 6, and 10.Significantly higher MIC (>100 µg/mL), indicating loss of activity.[3]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism grown to the mid-logarithmic phase.

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Peptide: this compound or its derivative, dissolved in a suitable solvent (e.g., sterile deionized water) to create a stock solution.

  • 96-well Microtiter Plates: Sterile, low-binding plates (e.g., polypropylene) are recommended to prevent peptide adsorption.

2. Experimental Procedure:

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. Further dilute the suspension in fresh growth medium to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

  • Peptide Dilution Series: Perform serial two-fold dilutions of the peptide stock solution in the growth medium directly in the microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the peptide dilutions.

  • Controls: Include a positive control for growth (inoculum in medium without peptide) and a negative control for sterility (medium alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

This compound exerts its antimicrobial and immunomodulatory effects through various mechanisms. The following diagrams illustrate key signaling pathways affected by this compound.

HLF1_11_Candida_Pathway HLF1_11 This compound Ras1 Ras1 HLF1_11->Ras1 inhibits Cyr1 Cyr1 Ras1->Cyr1 cAMP cAMP Cyr1->cAMP Efg1 Efg1 cAMP->Efg1 Hyphal_Genes Hyphal Genes (e.g., ALS3, HWP1, ECE1) Efg1->Hyphal_Genes activates Biofilm Biofilm Formation & Morphogenesis Hyphal_Genes->Biofilm

Caption: this compound inhibits the Ras1-cAMP-Efg1 pathway in C. albicans.[8][9]

HLF1_11_Immunomodulation_Pathway HLF1_11 This compound Monocyte Monocyte HLF1_11->Monocyte enters MPO Myeloperoxidase (MPO) HLF1_11->MPO inhibits Macrophage Macrophage Differentiation (Enhanced Phenotype) HLF1_11->Macrophage promotes Cytokine Altered Cytokine Production (e.g., increased IL-10) HLF1_11->Cytokine modulates Monocyte->MPO ROS Reactive Oxygen Species (ROS) MPO->ROS produces MPO->Macrophage influences MPO->Cytokine influences

Caption: Immunomodulatory effect of this compound on monocytes via MPO inhibition.[10][11]

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microplate Inoculum->Inoculate Peptide_Dilutions Prepare Peptide Serial Dilutions Peptide_Dilutions->Inoculate Incubate Incubate (37°C, 18-48h) Inoculate->Incubate Read_Results Visually Inspect for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

Cross-Validation of HLF1-11 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Antimicrobial and Immunomodulatory Peptide hLF1-11 Across Various Cell Lines and in Comparison to Key Alternatives.

This guide provides a comprehensive comparison of the biological activity of the synthetic peptide this compound, derived from the N-terminus of human lactoferrin. Aimed at researchers, scientists, and drug development professionals, this document summarizes key experimental data on this compound's effects on a range of cell lines, contrasts its performance with other antimicrobial peptides, and details the underlying experimental protocols.

Executive Summary

This compound is a short, cationic peptide with demonstrated antimicrobial and immunomodulatory properties. Its primary mechanism of action in mammalian cells involves the inhibition of myeloperoxidase (MPO) within monocytes, leading to a modulation of the immune response. This activity, coupled with its direct antimicrobial effects, makes it a candidate for various therapeutic applications. This guide presents a cross-validation of its activities to aid in the evaluation of its potential and specificity.

Comparative Analysis of this compound Activity

The biological activity of this compound has been predominantly studied in the context of its antimicrobial efficacy and its immunomodulatory effects on immune cells.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a variety of pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against several clinically relevant bacterial and fungal species, in comparison to other well-known antimicrobial peptides, LL-37 and Magainin-2.

OrganismThis compound MIC (mg/L)LL-37 MIC (mg/L)Magainin-2 MIC (mg/L)Reference
Escherichia coli80 - 16040 - 16080 - 160[1]
Staphylococcus aureus (MRSA)16040 - 16080 - 160[1]
Pseudomonas aeruginosa80 - 16040 - 16080 - 160[1]
Klebsiella pneumoniae (Carbapenem-resistant)80 - 16040 - 16080 - 160[1]
Acinetobacter baumannii4040 - 16040 - 80[1]
Candida albicans22 - 88Not ReportedNot Reported[2]
Candida glabrata22 - 88Not ReportedNot Reported[2]
Candida parapsilosis22Not ReportedNot Reported[2]
Malassezia furfur12.5 - 100Not ReportedNot Reported[3]
Activity in Mammalian Cell Lines

The primary focus of research on this compound in mammalian cells has been on its immunomodulatory effects, particularly on monocytes and macrophages.

Immune Cells:

  • Monocytes/Macrophages: this compound directs the differentiation of monocytes towards macrophages with enhanced pathogen recognition and clearance capabilities.[4] It achieves this, in part, by inhibiting the enzymatic activity of myeloperoxidase (MPO).[5] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines like IL-6 and the anti-inflammatory cytokine IL-10 in response to LPS.

  • Safety and Tolerability: Clinical trials in healthy volunteers and patients undergoing hematopoietic stem cell transplantation (HSCT) have shown that this compound is well-tolerated with repeated intravenous doses up to 5 mg, with the main reported side effect being a reversible elevation in transaminases.[6] No signs of cytotoxicity were observed in these studies.[6]

Other Mammalian Cell Lines:

Data on the direct cytotoxic or proliferative effects of this compound on a broad range of non-immune mammalian cell lines is limited. One study on peptides derived from human lactoferrin (though not specifically this compound) showed cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) but no toxic effect on normal human embryonic kidney (HEK) cells.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound and other peptides is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Peptide Solutions: Peptides are dissolved in sterile ultrapure water and stored at -20°C.

  • Bacterial Strains: Clinically relevant bacterial strains are cultured to a logarithmic growth phase.

  • Microdilution Assay: A two-fold serial dilution of each peptide is prepared in a 96-well microtiter plate in the appropriate broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Cell Viability and Cytotoxicity Assays

The effect of this compound on the viability of mammalian cell lines can be assessed using various standard assays, such as the MTT or CCK-8 assay.

  • Cell Culture: Mammalian cell lines are cultured in their respective recommended media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound or control peptides for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay: The viability reagent (e.g., MTT or CCK-8) is added to each well, and the plates are incubated according to the manufacturer's instructions.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Mechanisms of Action

Immunomodulatory Pathway in Monocytes

The primary known mechanism of this compound in human monocytes is the inhibition of myeloperoxidase (MPO). This leads to a downstream modulation of inflammatory responses.

hLF11_MPO_Pathway hLF111 This compound Monocyte Monocyte hLF111->Monocyte Enters MPO Myeloperoxidase (MPO) hLF111->MPO Inhibits Monocyte->MPO NFkB NF-κB Signaling MPO->NFkB Modulates LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Anti-inflammatory Cytokines (e.g., IL-10) NFkB->Cytokines Upregulates Transcription

Caption: this compound inhibits MPO in monocytes, modulating the NF-κB pathway and cytokine production.

Experimental Workflow for Assessing Immunomodulatory Effects

The following workflow outlines the key steps to investigate the impact of this compound on monocyte differentiation and function.

hLF11_Monocyte_Workflow Start Isolate Human Peripheral Blood Monocytes Culture Culture with GM-CSF (7 days) Start->Culture Treatment Treat with this compound or Control Peptide Culture->Treatment Stimulation Stimulate with LPS (Day 6) Treatment->Stimulation FACS Analyze Cell Surface Markers (Flow Cytometry) Treatment->FACS Day 7 Analysis Analyze Supernatants (Cytokine Levels - ELISA) Stimulation->Analysis

Caption: Workflow for studying this compound's effect on monocyte-to-macrophage differentiation.

Conclusion

This compound demonstrates potent antimicrobial activity against a range of pathogens and significant immunomodulatory effects on human monocytes. Its primary intracellular target in these cells is myeloperoxidase, leading to altered cytokine profiles and enhanced macrophage function. While its safety profile in humans appears favorable, a comprehensive understanding of its activity across a broader spectrum of non-immune mammalian cell lines is still needed to fully assess its therapeutic potential and specificity. Further research into its effects on epithelial, endothelial, and fibroblast cells, as well as a wider variety of cancer cell lines, will be crucial for its future development as a therapeutic agent. This guide provides a foundational overview to inform such future investigations.

References

HLF1-11: A Comprehensive Performance Benchmark Against Known Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of HLF1-11, a synthetic antimicrobial peptide derived from human lactoferrin, against a range of established inhibitors and antimicrobial agents. The data presented is compiled from various in-vitro and in-vivo studies, offering a comprehensive overview of its efficacy across different pathogens.

Executive Summary

This compound demonstrates broad-spectrum antimicrobial activity against a variety of pathogens, including multidrug-resistant bacteria and fungi.[1][2] Notably, it exhibits potent activity against clinically relevant species such as methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and fluconazole-resistant Candida species.[2][3] Furthermore, this compound displays synergistic effects when used in combination with conventional antifungal agents, enhancing their efficacy and potentially overcoming drug resistance.[4][5] Beyond its direct microbicidal action, this compound also modulates the host immune response, promoting the differentiation of monocytes into macrophages with enhanced pathogen recognition and clearance capabilities.[2]

Performance Benchmarking: Quantitative Data

The following tables summarize the in-vitro efficacy of this compound against various microbial strains, presenting Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) indices where applicable.

Table 1: Antibacterial Activity of this compound
MicroorganismThis compound MIC (mg/L)Comparator AgentComparator MIC (mg/L)
Acinetobacter baumannii (multidrug-resistant)40MSI-785
Escherichia coli>160MSI-7820
Klebsiella pneumoniae (carbapenem-resistant)160MSI-7840
Pseudomonas aeruginosa>160MSI-7820
Staphylococcus aureus (MRSA)80 - 160MSI-7821.30

Data sourced from[6]

Table 2: Antifungal Activity of this compound against Candida Species
Candida SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Anidulafungin MIC (µg/mL)
C. albicansATCC 90028250.250.06
C. aurisB1122012.5640.25
C. glabrataATCC 20012580.125
C. kruseiATCC 625850320.25
C. parapsilosisATCC 220192510.5

Data sourced from[4]

Table 3: Synergistic Antifungal Activity of this compound
Candida SpeciesStrainCombinationFIC IndexInterpretation
C. albicansATCC 90028This compound + Fluconazole0.5 - 1.0Synergistic/Additive
C. albicansATCC 90028This compound + Anidulafungin<0.5Synergistic
C. aurisB11220This compound + Fluconazole0.5 - 1.0Synergistic/Additive
C. aurisB11220This compound + Anidulafungin<0.5Synergistic
C. glabrataATCC 2001This compound + Fluconazole0.5 - 1.0Synergistic/Additive
C. glabrataATCC 2001This compound + Anidulafungin<0.5Synergistic

Data sourced from[4]

Signaling Pathways and Mechanisms of Action

Fungal Biofilm Inhibition: Targeting the Ras1-cAMP-Efg1 Pathway

This compound has been shown to inhibit biofilm formation in Candida albicans.[7] This is achieved, in part, by interfering with the yeast-to-hyphae transition, a critical step in biofilm development. This morphological switch is regulated by the Ras1-cAMP-Efg1 signaling pathway.[7][8] this compound down-regulates the expression of genes associated with hyphal formation that are controlled by this pathway.[7]

Ras1_cAMP_Efg1_Pathway cluster_cell Candida albicans Cell Stimuli Environmental Cues (e.g., serum, 37°C) Ras1 Ras1 Stimuli->Ras1 Cdc35 Adenylyl Cyclase (Cdc35) Ras1->Cdc35 cAMP cAMP Cdc35->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal_Genes Hyphal-Specific Genes (e.g., HWP1, ALS3) Efg1->Hyphal_Genes Hyphae Hyphal Formation & Biofilm Development Hyphal_Genes->Hyphae HLF1_11 This compound HLF1_11->Ras1 Inhibits

Caption: this compound inhibits the Ras1-cAMP-Efg1 pathway in C. albicans.

Immunomodulation: GM-CSF-Driven Monocyte Differentiation

This compound enhances the host's immune response by influencing the differentiation of monocytes.[2] Specifically, it directs the granulocyte-macrophage colony-stimulating factor (GM-CSF)-driven differentiation of monocytes towards macrophages with heightened capabilities for recognizing and eliminating pathogens.[2][9] This immunomodulatory effect is a key aspect of its in-vivo efficacy.

Monocyte_Differentiation_Pathway cluster_host Host Immune Response Monocyte Monocyte GM_CSF GM-CSF HLF1_11 This compound Macrophage_Standard Macrophage (Standard Differentiation) Monocyte->Macrophage_Standard Differentiation Macrophage_Enhanced Macrophage with Enhanced Effector Functions Monocyte->Macrophage_Enhanced Directed Differentiation GM_CSF->Monocyte Stimulates HLF1_11->Monocyte Modulates Pathogen_Recognition Increased Pathogen Recognition Macrophage_Enhanced->Pathogen_Recognition Pathogen_Clearance Enhanced Pathogen Clearance Macrophage_Enhanced->Pathogen_Clearance

Caption: this compound directs GM-CSF-driven monocyte differentiation.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents when used in combination.

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the comparator antimicrobial agent (e.g., fluconazole) in an appropriate solvent.

    • Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial twofold dilutions of this compound.

    • Along the y-axis, perform serial twofold dilutions of the comparator agent.

    • This creates a checkerboard pattern of wells containing various combinations of the two agents.

    • Include control wells with each agent alone and a growth control well with no antimicrobial agents.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plate at 35-37°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Checkerboard_Assay_Workflow cluster_workflow Checkerboard Assay Workflow Prep Prepare Reagents (Antimicrobials, Inoculum) Dilute_A Serial Dilution of Agent A (e.g., this compound) Prep->Dilute_A Dilute_B Serial Dilution of Agent B (e.g., Fluconazole) Prep->Dilute_B Plate Dispense into 96-well Plate Dilute_A->Plate Dilute_B->Plate Inoculate Inoculate with Microorganism Plate->Inoculate Incubate Incubate (37°C, 24-48h) Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Synergy Calculate_FIC->Interpret

Caption: Workflow for the checkerboard microdilution assay.

Biofilm Formation Inhibition Assay

This assay measures the ability of a compound to prevent the formation of microbial biofilms.

Methodology:

  • Preparation:

    • Grow an overnight culture of the test microorganism (e.g., Candida albicans).

    • Dilute the culture in fresh growth medium to a standardized concentration.

  • Assay:

    • In a 96-well flat-bottom plate, add different concentrations of this compound to the wells.

    • Add the standardized microbial suspension to each well.

    • Include a positive control (no inhibitor) and a negative control (medium only).

    • Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

  • Quantification (Crystal Violet Staining):

    • Carefully remove the planktonic (free-floating) cells by washing the wells with a buffer (e.g., PBS).

    • Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 10-15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid).

    • Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of ~570 nm.

    • A lower absorbance indicates greater inhibition of biofilm formation.

Biofilm_Inhibition_Assay_Workflow cluster_workflow Biofilm Inhibition Assay Workflow Prep Prepare Microbial Culture Dispense Dispense this compound and Culture into 96-well Plate Prep->Dispense Incubate Incubate to Allow Biofilm Formation Dispense->Incubate Wash Wash to Remove Planktonic Cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Wash_Stain Wash Excess Stain Stain->Wash_Stain Solubilize Solubilize Bound Stain Wash_Stain->Solubilize Measure Measure Absorbance Solubilize->Measure

Caption: Workflow for the biofilm formation inhibition assay.

References

Confirming the Multifaceted Mechanism of Action of hLF1-11: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human lactoferrin-derived peptide, hLF1-11, and the secondary assays essential for confirming its diverse mechanisms of action. This compound has emerged as a promising candidate in the fight against multidrug-resistant pathogens, demonstrating a complex interplay of direct antimicrobial activity and potent immunomodulatory effects. This document outlines the experimental data supporting its mechanism and offers detailed protocols for key validation assays.

Unraveling the Mechanisms of this compound

This compound, a synthetic peptide corresponding to the first 11 N-terminal amino acids of human lactoferrin, exhibits a multi-pronged approach to combating infections.[1] Its primary mechanisms of action can be categorized as direct antimicrobial effects and modulation of the host immune response.

1. Direct Antimicrobial and Synergistic Activity:

This compound demonstrates broad-spectrum activity against a range of pathogens, including antibiotic-resistant bacteria and fluconazole-resistant Candida albicans.[2][3][4] The proposed antimicrobial mechanism involves the disruption of fungal cell membranes and interference with mitochondrial function.[5] Furthermore, this compound exhibits synergistic effects when combined with conventional antifungal agents, enhancing their efficacy.[6][7][8]

2. Immunomodulation and Enhanced Pathogen Clearance:

A key aspect of this compound's efficacy lies in its ability to modulate the innate immune system.[4] It directs the differentiation of monocytes into macrophages with heightened capabilities for recognizing and clearing pathogens.[2][3][9] This immunomodulatory effect is crucial, especially at physiological salt concentrations where the peptide's direct antimicrobial activity may be reduced.[3][9]

3. Inhibition of Myeloperoxidase (MPO):

This compound has been shown to inhibit the activity of human myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to inflammatory processes.[2] This inhibitory action suggests a role for this compound in mitigating excessive inflammation during infection.

Comparative Data: this compound Antimicrobial and Synergistic Efficacy

The following tables summarize the quantitative data from various studies, highlighting the direct antimicrobial and synergistic activities of this compound against Candida species.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

Candida SpeciesStrainThis compound MIC (µg/mL)Reference
C. albicansY01-19 (Fluconazole-resistant)8-34[2]
C. albicansSC531422[8]
C. parapsilosisATCC 2201922[8]
C. glabrataClinical Isolate22-88[8]
Various Candida species59 strains16.66 ± 6.46 to 45.83 ± 10.21[5]

Table 2: Synergistic Activity of this compound with Caspofungin against Planktonic Candida Cells

Candida SpeciesStrainCaspofungin MIC Alone (µg/mL)Caspofungin MIC with this compound (µg/mL)Mean Lowest Fractional Inhibitory Concentration (FIC) IndexReference
C. albicansSC53140.25-0.50.00750.13[8]
C. parapsilosisATCC 220191-20.250.33[8]
C. parapsilosisCP720.250.24[8]

An FIC index of ≤0.5 is interpreted as synergy.

Key Secondary Assays and Experimental Protocols

To validate the mechanisms of action of this compound, a series of secondary assays are crucial. Below are detailed protocols for some of the key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Culture the desired microbial strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in fresh broth.

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). Create a series of two-fold serial dilutions of the peptide in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and an antifungal drug).

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of the two compounds. One compound is diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: An FIC index of ≤0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.[7]

Monocyte to Macrophage Differentiation and Functional Assays

These assays evaluate the immunomodulatory effects of this compound on monocyte differentiation and subsequent macrophage function.

Protocol:

  • Monocyte Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture and Differentiation: Culture the monocytes in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to drive differentiation towards macrophages. Treat the cells with this compound (e.g., 1, 10, 100 µg/mL) or a control peptide for a specified period (a short exposure of 60 minutes can be sufficient).[3][9]

  • Macrophage Characterization: After 6-7 days of differentiation, assess macrophage phenotype and function through various assays:

    • Cytokine Production: Stimulate the differentiated macrophages with microbial ligands (e.g., LPS, LTA) and measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using ELISA or multiplex bead arrays.[3][9]

    • Phagocytosis Assay: Co-culture the macrophages with fluorescently labeled pathogens (e.g., CFSE-labeled C. albicans) and quantify their uptake by flow cytometry or fluorescence microscopy.[3]

    • Pathogen Killing Assay: After phagocytosis, lyse the macrophages at different time points and plate the lysate on appropriate agar (B569324) to determine the number of surviving intracellular pathogens.

Visualizing the Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for assessing its immunomodulatory effects.

hLF111_Mechanism_of_Action cluster_direct Direct Antimicrobial Action cluster_immuno Immunomodulatory Action cluster_mpo Anti-inflammatory Action hLF111_direct This compound membrane Fungal Cell Membrane Disruption hLF111_direct->membrane mitochondria Mitochondrial Dysfunction hLF111_direct->mitochondria death Pathogen Death membrane->death mitochondria->death hLF111_immuno This compound monocyte Monocyte hLF111_immuno->monocyte macrophage Macrophage (Enhanced Function) monocyte->macrophage GM-CSF phagocytosis Increased Phagocytosis macrophage->phagocytosis killing Enhanced Pathogen Killing macrophage->killing cytokines Modulated Cytokine Production macrophage->cytokines hLF111_mpo This compound mpo Myeloperoxidase (MPO) hLF111_mpo->mpo inflammation Reduced Inflammation mpo->inflammation Monocyte_Differentiation_Workflow cluster_assays Functional Assays start Isolate Human Monocytes culture Culture with GM-CSF + this compound or Control start->culture differentiate Differentiate for 6-7 days culture->differentiate stimulate Stimulate with Microbial Ligands (e.g., LPS) differentiate->stimulate phagocytosis Assess Phagocytosis (Flow Cytometry) differentiate->phagocytosis killing Determine Pathogen Killing (CFU Assay) differentiate->killing cytokine Measure Cytokine Production (ELISA) stimulate->cytokine

References

Independent Verification of HLF1-11 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on HLF1-11, a promising synthetic antimicrobial and immunomodulatory peptide derived from human lactoferrin. The data presented is collated from various independent studies to offer a comprehensive overview of its performance against alternative antimicrobial agents and to detail the experimental basis of these findings.

Antimicrobial Activity: Comparative In Vitro Efficacy

This compound has demonstrated a broad spectrum of antimicrobial activity against a range of clinically relevant pathogens, including antibiotic- and antifungal-resistant strains. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial and fungal species as reported in independent studies, alongside comparisons with other antimicrobial peptides and conventional antibiotics.

Table 1: Comparative Antibacterial Activity of this compound and Other Antimicrobial Peptides (AMPs)

Bacterial StrainThis compound MIC (mg/L)Magainin-2 MIC (mg/L)LL-37 MIC (mg/L)MSI-78 MIC (mg/L)
Acinetobacter baumannii4040 - 8040 - 1601.25 - 40
Escherichia coli80 - 16080 - 16040 - 1601.25 - 40
Pseudomonas aeruginosa80 - 16080 - 16040 - 1601.25 - 40
Klebsiella pneumoniae (carbapenem-resistant)80 - 16080 - 16040 - 1601.25 - 40
Staphylococcus aureus (methicillin-resistant)80 - 16080 - 16040 - 1601.25 - 40

Data sourced from a study comparing the in vitro activity of various antimicrobial peptides[1].

Table 2: Antifungal Activity of this compound Against Various Candida Species

Candida SpeciesThis compound Mean MIC (μg/mL)
Candida albicans16.66 ± 6.46
Candida glabrata25.00 ± 0.00
Candida parapsilosis20.83 ± 8.57
Candida tropicalis45.83 ± 10.21
Candidozyma auris12.5 or 25

This data demonstrates the potent in vitro activity of this compound against a range of clinically relevant Candida species, including the often multidrug-resistant Candidozyma auris[2][3].

Table 3: Synergistic Antifungal Activity of this compound with Conventional Antifungals

Candida SpeciesAntifungal AgentMIC Alone (μg/mL)MIC in Combination with this compound (μg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
Candida albicansFluconazoleNot specifiedReduced 1-2 titer steps< 1.0Synergistic/Additive
Candida speciesAnidulafunginNot specifiedReduced 1-2 titer steps< 1.0Synergistic/Additive
Candida speciesCaspofungin0.25 - 2Drastically reduced≤ 0.5Synergistic

Multiple studies have independently verified the synergistic or additive effects of this compound when combined with conventional antifungal drugs like fluconazole, anidulafungin, and caspofungin, potentially allowing for lower effective doses of these agents[2][3][4][5][6].

Immunomodulatory Effects: Enhancing Host Defense

Beyond its direct antimicrobial properties, this compound has been shown to modulate the host immune response, a mechanism that may be crucial for its in vivo efficacy, especially at physiological salt concentrations where its direct antimicrobial activity is reduced.[7][8]

Key Immunomodulatory Functions:

  • Directs Monocyte Differentiation: this compound directs the differentiation of monocytes driven by GM-CSF towards a macrophage phenotype with enhanced capabilities for pathogen recognition and clearance.[7][8][9]

  • Enhances Pathogen Recognition: Macrophages differentiated in the presence of this compound show upregulated expression of pathogen recognition receptors such as Dectin-1 and CD11b, which are involved in recognizing fungal and bacterial pathogens.[7]

  • Inhibits Myeloperoxidase (MPO): this compound can penetrate monocytes and inhibit the enzymatic activity of myeloperoxidase (MPO), an enzyme involved in the inflammatory response.[10] This inhibition is proposed as a key mechanism for its immunomodulatory effects.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and experimental procedures used in this compound research.

HLF1_11_Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Membrane Disruption of Cell Membrane CellDeath Cell Death Membrane->CellDeath Mitochondria Mitochondrial Function Targeting ROS Increased ROS Production Mitochondria->ROS ATP ATP Release Mitochondria->ATP ROS->CellDeath ATP->CellDeath HLF1_11 This compound Peptide HLF1_11->Membrane HLF1_11->Mitochondria

Caption: Proposed antifungal mechanism of action for this compound.

HLF1_11_Immunomodulation cluster_outcome Functional Outcomes HLF1_11 This compound Monocyte Monocyte HLF1_11->Monocyte MPO Myeloperoxidase (MPO) Inhibition HLF1_11->MPO Inhibits Macrophage Macrophage with Enhanced Effector Functions Monocyte->Macrophage GM_CSF GM-CSF GM_CSF->Monocyte Pathogen_Recognition Increased Pathogen Recognition (Dectin-1, CD11b) Macrophage->Pathogen_Recognition Pathogen_Clearance Enhanced Clearance of C. albicans & S. aureus Macrophage->Pathogen_Clearance Cytokine_Production Modulated Cytokine Production Macrophage->Cytokine_Production

Caption: Immunomodulatory effects of this compound on monocyte differentiation.

MIC_Determination_Workflow start Prepare Yeast/Bacterial Suspension prepare_plate Prepare 96-well plate with serial dilutions of this compound start->prepare_plate inoculate Inoculate wells with microbial suspension prepare_plate->inoculate incubate Incubate at specified temperature and duration inoculate->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results end MIC Value read_results->end

Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

The following are summaries of the methodologies employed in the cited research for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antimicrobial activity of this compound is commonly determined using a microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound: The peptide is dissolved in a suitable solvent (e.g., sterile ultrapure water) to create a stock solution.[1]

  • Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates and then suspended in a suitable broth to a standardized concentration (e.g., 2 x 10^5 CFUs/mL for yeast).[2]

  • Microtiter Plate Preparation: Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate.[2]

  • Inoculation and Incubation: The standardized microbial suspension is added to each well. The plates are then incubated under appropriate conditions (e.g., 35°C for yeasts).[2]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible microbial growth.[3] For some assays, a metabolic indicator like AlamarBlue™ may be used to assess viability.[2]

Checkerboard Synergy Assay

This method is used to assess the synergistic effects of this compound in combination with other antimicrobial agents.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the horizontal axis and serial dilutions of the second antimicrobial agent (e.g., fluconazole, caspofungin) along the vertical axis.[4][6]

  • Inoculation and Incubation: Each well is inoculated with a standardized microbial suspension and incubated.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. An FIC index of ≤ 0.5 is typically interpreted as synergy, while an index > 0.5 and < 4.0 is considered indifferent or additive.[4][6]

Monocyte Differentiation Assay

This protocol is used to evaluate the immunomodulatory effects of this compound on monocyte differentiation.

  • Monocyte Isolation: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: Monocytes are cultured for several days (e.g., 7 days) in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to induce differentiation into macrophages.[7][8]

  • This compound Treatment: this compound is added to the culture medium at the beginning of the differentiation process. Control groups include cells cultured with a control peptide or saline.[7][8]

  • Macrophage Analysis: After the differentiation period, the resulting macrophages are analyzed for various parameters, including:

    • Surface Marker Expression: Expression of cell surface receptors (e.g., Dectin-1, CD11b, CD206) is measured by flow cytometry.[7]

    • Cytokine Production: The levels of pro- and anti-inflammatory cytokines in the culture supernatant are quantified after stimulation with microbial components like LPS or heat-killed C. albicans.[7][8]

    • Phagocytic and Killing Activity: The ability of the macrophages to phagocytose and kill pathogens like C. albicans and S. aureus is assessed.[7]

Conclusion

The collective body of research from multiple independent groups provides strong evidence for the dual antimicrobial and immunomodulatory activities of this compound. Its broad-spectrum efficacy, including against resistant pathogens, and its synergistic interactions with existing antifungal agents position it as a promising candidate for further preclinical and clinical development. The immunomodulatory properties of this compound represent a significant advantage, potentially enhancing the host's own ability to clear infections. The experimental protocols outlined provide a basis for the continued independent verification and exploration of this compound's therapeutic potential. Early-stage clinical trials in healthy volunteers and hematopoietic stem cell transplantation (HSCT) patients have shown that this compound is well-tolerated, with a favorable side-effect profile, although monitoring of transaminase levels is recommended in further studies.[11]

References

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of HLF1-11

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for handling potentially hazardous chemical compounds. The specific properties of HLF1-11 are not publicly available. This guide should be adapted and supplemented with information from the official Safety Data Sheet (SDS) and a comprehensive risk assessment before any handling occurs.

Essential Safety and Logistical Information

This standard operating procedure (SOP) outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans for this compound. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact.

1.1 Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before working with this compound. This involves identifying potential hazards (e.g., toxicity, flammability, reactivity) and evaluating the risks associated with the planned procedures. The control measures outlined in this SOP are based on a precautionary approach assuming this compound is a potent and hazardous substance.

1.2 Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill: Evacuate the immediate area. If the spill is large, alert emergency services. For small spills, use a chemical spill kit appropriate for the properties of this compound.

  • Fire: Use a fire extinguisher suitable for the chemicals involved. Do not use water if this compound is water-reactive.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. The selection of specific PPE should be based on the detailed risk assessment and the information provided in the SDS.

Protection Type Minimum Requirement Enhanced Precautions (High Concentration/Volume)
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., Butyl rubber, Viton)
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Body Protection Laboratory coatChemical-resistant apron or full-body suit
Respiratory Protection Not required for small quantities in a well-ventilated areaCertified chemical fume hood or a respirator with appropriate cartridges

Operational Plan: Handling this compound

3.1 Engineering Controls

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure easy access to an eyewash station and safety shower.

3.2 Step-by-Step Handling Procedure

  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents.

  • Dispensing:

    • Carefully open the container with the this compound.

    • Use appropriate tools (e.g., spatula, pipette) to dispense the required amount.

    • Avoid generating dust or aerosols.

  • Post-Handling:

    • Securely close the this compound container.

    • Decontaminate all equipment that came into contact with this compound.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated materials as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Stream Disposal Container Disposal Procedure
Solid Waste (Gloves, bench paper, etc.) Labeled, sealed hazardous waste bag or containerSegregate from other laboratory waste. Arrange for collection by a certified hazardous waste disposal service.
Liquid Waste (Solvents, reaction mixtures) Labeled, sealed, and chemically compatible hazardous waste containerDo not pour down the drain. Store in a designated secondary containment area until collection.
Sharps (Needles, contaminated glassware) Puncture-resistant sharps container labeled as hazardous wasteDispose of according to institutional guidelines for hazardous sharps.

Experimental Protocols

5.1 Example Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.

  • Following the handling procedure in section 3.2, weigh the calculated amount of this compound in a tared, disposable weigh boat inside a chemical fume hood.

  • Carefully transfer the weighed this compound to an appropriate-sized, labeled vial.

  • Add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

  • Securely cap the vial and vortex or sonicate until the this compound is completely dissolved.

  • Store the stock solution at the recommended temperature, protected from light.

Visualizations

HLF1_11_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal cluster_final Final Steps prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Dispense this compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Clean Work Area clean1->clean2 disp1 Segregate Hazardous Waste clean2->disp1 disp2 Store for Pickup disp1->disp2 final1 Remove PPE disp2->final1 final2 Wash Hands final1->final2

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。